molecular formula C4H4N2S2 B1318096 Thiazole-4-carbothioamide CAS No. 80653-66-3

Thiazole-4-carbothioamide

Cat. No.: B1318096
CAS No.: 80653-66-3
M. Wt: 144.2 g/mol
InChI Key: SOQQSPURSLWWMI-UHFFFAOYSA-N
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Description

Thiazole-4-carbothioamide is a useful research compound. Its molecular formula is C4H4N2S2 and its molecular weight is 144.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQQSPURSLWWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515721
Record name 1,3-Thiazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80653-66-3
Record name 1,3-Thiazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for thiazole-4-carbothioamide and its derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document details established synthetic routes, including the Hantzsch thiazole synthesis and the modified Gewald reaction, offering insights into their mechanisms, experimental protocols, and quantitative data.

Core Synthesis Pathways

The synthesis of the this compound core predominantly relies on classical heterocyclic chemistry reactions, primarily the Hantzsch thiazole synthesis. Modifications of this and other methods, such as the Gewald reaction, have also been employed to generate substituted thiazole derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings. The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide derivative.[1][2] This method is widely utilized for its reliability and the accessibility of starting materials.

Mechanism:

The reaction mechanism initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1]

A general workflow for the Hantzsch-based synthesis of 2-aminothiazole-5-carboxamides is depicted below.[3]

Hantzsch_Workflow start α-halocarbonyl compound intermediate Amide Intermediate Synthesis start->intermediate thiourea Thiourea derivative thiourea->intermediate cyclization Cyclization intermediate->cyclization Condensation product 2-Aminothiazole-5- carboxamide cyclization->product Dehydration

Workflow for the Hantzsch-based synthesis.

Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis.[4]

  • Reagents:

    • 2-bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate solution (20 mL)

  • Procedure:

    • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

    • Remove the reaction from heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100-mL beaker containing 5% Na2CO3 solution and swirl to mix.

    • Filter the resulting precipitate through a Buchner funnel.

    • Wash the filter cake with water.

    • Air dry the collected solid product.

Quantitative Data:

The Hantzsch synthesis is known for its high yields.[4]

ReactantsProductSolventTemperatureTimeYieldReference
2-bromoacetophenone, Thiourea2-amino-4-phenylthiazoleMethanol100°C30 minHigh[4]
α-haloketones, ThioamidesThiazole derivativesVariousVariousVariousGood[2]
N(alpha)-Fmoc α-halomethylketones, Thiourea4-amino-thiazole derivativesDME-13°C to RT1 h95%[5][6]
Modified Gewald Reaction

The Gewald reaction is a multicomponent reaction used for the synthesis of 2-aminothiophenes. A modified version of this reaction can be utilized to synthesize 2-substituted thiazoles.[7][8] This pathway is particularly useful when α-substituted nitriles are used as starting materials. The substitution pattern on the α-carbon of the nitrile determines whether a thiophene or a thiazole is formed.[7]

Mechanism:

Two putative mechanisms are proposed for the formation of the thiazole ring via a modified Gewald reaction. Mechanism A is reminiscent of the original Gewald reaction, while Mechanism B is viable for molecules without α-protons to the nitrile group. The predominant pathway is believed to be Mechanism A.[8]

The general reaction scheme involves the reaction of an α-substituted nitrile with an aldehyde precursor, such as 1,4-dithiane-2,5-diol, and elemental sulfur in the presence of a base.

Gewald_Mechanism reagents α-substituted Nitrile + 1,4-dithiane-2,5-diol + Sulfur + Base intermediateA Putative Mechanism A reagents->intermediateA intermediateB Putative Mechanism B reagents->intermediateB product 2-substituted Thiazole intermediateA->product intermediateB->product

Putative mechanisms for thiazole formation via a modified Gewald reaction.

Experimental Protocol: General Procedure for Thiazole Synthesis via Modified Gewald Reaction

The following is a general procedure based on studies of the modified Gewald reaction for thiazole synthesis.[7][8]

  • Reagents:

    • α-substituted nitrile (1 mmol)

    • 1,4-dithiane-2,5-diol (aldehyde precursor) (1.2 mmol)

    • Elemental Sulfur (1.1 mmol)

    • Base (e.g., triethylamine) (2 mmol)

    • Solvent (e.g., ethanol or DMF)

  • Procedure:

    • Dissolve the α-substituted nitrile, 1,4-dithiane-2,5-diol, and elemental sulfur in the chosen solvent.

    • Add the base to the mixture.

    • Heat the reaction mixture under reflux or using microwave irradiation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.

Quantitative Data:

Yields for the modified Gewald synthesis of thiazoles can vary depending on the substrates and reaction conditions.

α-substituted NitrileAldehyde PrecursorBaseSolventHeating MethodYield RangeReference
Various1,4-dithiane-2,5-diolTriethylamineEthanolConventionalModerate[7][8]
Various1,4-dithiane-2,5-diolTriethylamineDMFMicrowaveGood[7][8]
One-Pot Synthesis Approaches

One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of thiazole derivatives. These methods often involve the in-situ formation of intermediates, which then react further to form the final product.[9][10]

A notable one-pot synthesis involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, catalyzed by reusable nanoparticles.[10]

One_Pot_Synthesis start α-halo carbonyl compound + Thiosemicarbazide + Anhydride reaction One-Pot Reaction start->reaction catalyst Catalyst (e.g., NiFe2O4 nanoparticles) catalyst->reaction product Thiazole Scaffold reaction->product

Workflow for a one-pot synthesis of thiazole scaffolds.

Experimental Protocol: General Procedure for a One-Pot Thiazole Synthesis

This protocol is based on a green, one-pot multicomponent synthesis strategy.[10]

  • Reagents:

    • α-halo carbonyl compound (1 mmol)

    • Thiosemicarbazide (1 mmol)

    • Anhydride (1 mmol)

    • NiFe2O4 nanoparticles (5 mg)

    • Ethanol:water (1:1) solvent system (5 mL)

  • Procedure:

    • Combine the α-halo carbonyl compound, thiosemicarbazide, anhydride, and NiFe2O4 nanoparticles in the ethanol:water solvent system.

    • Heat the mixture at 75°C for 45–60 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the solid product, wash with water, and dry.

    • Purify the product by recrystallization from absolute ethanol.

Quantitative Data:

This one-pot method has been shown to produce good to excellent yields.[10]

α-halo carbonyl compoundAnhydrideCatalystSolventTemperatureTimeYield RangeReference
SubstitutedVariousNiFe2O4 nanoparticlesEthanol:Water (1:1)75°C45-60 minGood to Excellent[10]

Conclusion

The synthesis of this compound and its derivatives can be achieved through several reliable and adaptable methods. The Hantzsch synthesis remains a fundamental and high-yielding approach. The modified Gewald reaction provides a valuable alternative, particularly for the synthesis of 2-substituted thiazoles from nitriles. Furthermore, the development of one-pot, multicomponent reactions offers more efficient and environmentally friendly pathways. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize novel thiazole-based compounds with potential therapeutic applications.

References

A Technical Guide to the Synthesis and Biological Evaluation of Novel Thiazole-4-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological activities of novel thiazole-4-carbothioamide derivatives. The document focuses on key synthetic strategies, detailed experimental procedures, and the anticancer and antimicrobial potential of these compounds, supported by quantitative data and mechanistic insights into their signaling pathways.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a foundational scaffold in medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[1][2] The thiazole moiety serves as a crucial building block for developing compounds that interact with various biological targets, thereby inhibiting pathways involved in disease progression.[1] The incorporation of a carbothioamide group at the 4-position of the thiazole ring is a key area of interest, as this functional group can enhance biological activity and provide a versatile handle for further chemical modifications. This guide will explore the synthesis of these derivatives and their significant therapeutic potential.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several established and novel synthetic routes. The Hantzsch thiazole synthesis and its variations remain a cornerstone for constructing the thiazole ring. This typically involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[3] More recent methods also leverage multicomponent reactions and environmentally friendly catalysts to improve efficiency and yield.

A common strategy for synthesizing 2-substituted-thiazole-4-carbothioamides involves the initial formation of a thiosemicarbazone, which then undergoes cyclization. For instance, the reaction of a substituted hydrazine-carbothioamide with an α-halo ketone, such as chloroacetone, in the presence of a base like triethylamine, yields the corresponding 2,3,4-trisubstituted thiazole derivative.[4] Another approach involves the reaction of a carbothioamide with hydrazonoyl chlorides, which proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring.[5][6]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of key intermediates and final this compound derivatives, based on established literature procedures.

Protocol 1: Synthesis of 2-(benzylidene)hydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)

This protocol describes the synthesis of a thiosemicarbazone, a common precursor for thiazole synthesis.

Materials:

  • 3-substituted-4-hydroxybenzaldehyde (0.01 mol)

  • Thiosemicarbazide (0.01 mol)

  • Absolute ethanol (30 mL)

  • Acetic acid (catalytic amount)

Procedure:

  • A mixture of 3-substituted-4-hydroxybenzaldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared in absolute ethanol (30 mL).[7]

  • A few drops of acetic acid are added as a catalyst.[7]

  • The mixture is refluxed for 4 hours and then allowed to cool to room temperature.[7]

  • The resulting precipitate is collected by filtration, washed with ethanol, and dried.[7]

  • The crude product is recrystallized from a suitable solvent to yield the pure thiosemicarbazone.[7]

Protocol 2: Synthesis of 2-[2-(4-Hydroxy-3-substituted benzylidene)hydrazinyl]-thiazole-4(5H)-ones

This protocol details the cyclization of a thiosemicarbazone to form a thiazole derivative.

Materials:

  • 2-Substituted hydrazine carbothioamides (thiosemicarbazones) (0.01 mol)

  • Ethyl chloroacetate (0.01 mol)

  • Anhydrous sodium acetate (0.02 mol)

  • Absolute ethanol (50 mL)

Procedure:

  • A mixture of the appropriate thiosemicarbazone (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous sodium acetate (0.02 mol) in absolute ethanol (50 mL) is refluxed for 6-8 hours.[7]

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is triturated with petroleum ether, and the resulting solid is collected by filtration.

  • The solid product is washed with water and then recrystallized from ethanol to afford the pure thiazole-4(5H)-one derivative.[7]

Protocol 3: General Procedure for the Synthesis of Azothiazole Derivatives

This protocol outlines the synthesis of thiazoles from a carbothioamide and hydrazonoyl chlorides.

Materials:

  • 2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide (10 mmol)

  • Appropriate hydrazonoyl chloride (10 mmol)

  • Triethylamine (equivalent molar ratio)

  • Dioxane (15 mL)

Procedure:

  • A mixture of 2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide (10 mmol), the corresponding hydrazonoyl chloride (10 mmol), and a molar equivalent of triethylamine is prepared in 15 mL of dioxane.[6][8]

  • The reaction mixture is heated under reflux for 6 hours.[6]

  • The solvent is removed under reduced pressure.[6]

  • The resulting solid is collected, washed with ethanol, and recrystallized from an appropriate solvent to yield the final azothiazole product.[8]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. Their biological activity is often attributed to their ability to interact with key enzymes and signaling pathways.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of thiazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][10][11] Inhibition of this pathway can lead to apoptosis and a reduction in tumor cell proliferation.[9] Some derivatives have also been shown to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby suppressing angiogenesis.[7]

Compound IDCancer Cell LineIC50 (µM)Reference
4a MCF-7 (Breast)12.7 ± 0.77[7]
HepG2 (Liver)6.69 ± 0.41[7]
4b MCF-7 (Breast)31.5 ± 1.91[7]
HepG2 (Liver)51.7 ± 3.13[7]
4c MCF-7 (Breast)2.57 ± 0.16[7]
HepG2 (Liver)7.26 ± 0.44[7]
5 MCF-7 (Breast)28.0 ± 1.69[7]
HepG2 (Liver)26.8 ± 1.62[7]
Compound 6 A549 (Lung)12.0 ± 1.73 (µg/mL)[9]
C6 (Glioma)3.83 ± 0.76 (µg/mL)[9]
Compound 8 MCF-7 (Breast)3.36 (µg/mL)[12]
Compound 1 RXF393 (Renal)7.01 ± 0.39[13]
HT29 (Colon)24.3 ± 1.29[13]
LOX IMVI (Melanoma)9.55 ± 0.51[13]
Antimicrobial Activity

Thiazole derivatives also exhibit promising antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[14] The amphiphilic nature of some thiazole compounds allows them to penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[2]

Compound IDBacterial StrainMIC (µg/mL)Reference
Thiazole Derivative Proteus mirabilis1000[15]
Shigella dysenteriae125[15]
Listeria monocytogenes1000[15]
2a Staphylococcus aureus1-2[16]
2b Staphylococcus aureus1-2[16]
2c Staphylococcus aureus1-2[16]
Benzothiazole Derivative Escherichia coli12.5-200[17]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are intrinsically linked to their interaction with cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their therapeutic potential.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation A Starting Materials (e.g., Aldehyde, Thiosemicarbazide) B Intermediate Synthesis (e.g., Thiazole Precursor) A->B C Cyclization Reaction (e.g., Hantzsch Synthesis) B->C D Purification & Characterization (e.g., Chromatography, NMR, MS) C->D E In vitro Cytotoxicity Assays (e.g., MTT Assay) D->E Test Compounds F Antimicrobial Susceptibility Testing (e.g., MIC Determination) D->F Test Compounds G Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) E->G F->G H In vivo Studies (e.g., Animal Models) G->H

Caption: General experimental workflow for synthesis and biological evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->Akt inhibits Thiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Hantzsch_Synthesis reactant1 α-Haloketone R1-C(=O)-CH(X)-R2 intermediate Intermediate Thiazolium salt reactant1->intermediate reactant2 Thioamide R3-C(=S)-NH2 reactant2->intermediate product Thiazole Derivative 2,4-Disubstituted Thiazole intermediate->product Dehydration/ Cyclization

Caption: Simplified Hantzsch thiazole synthesis pathway.

Conclusion

Novel this compound derivatives represent a highly promising class of compounds for the development of new therapeutic agents. Their synthesis is achievable through robust and adaptable chemical methods, and their biological activities, particularly in the realms of anticancer and antimicrobial applications, are well-documented. The data presented in this guide underscores the potential of these derivatives to selectively target key cellular pathways, leading to potent therapeutic effects. Further research and optimization of these scaffolds are warranted to translate their promising in vitro activities into clinically effective drugs.

References

Biological activity screening of Thiazole-4-carbothioamide analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of Thiazole-4-carbothioamide Analogues

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a comprehensive overview of the biological activity screening of this compound analogues and related thiazole derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. It includes structured data from various studies, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and drug development.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2] The mechanism of action often involves the inhibition of key kinases in cellular signaling pathways, such as c-Met, VEGFR-2, and EGFR, or the induction of apoptosis.[3][4][5]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various thiazole analogues is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[4]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[4]
8 DLD-1 (Colorectal)26 ± 2.7--[6]
11 DLD-1 (Colorectal)21 ± 1.6--[6]
12 A549 (Lung)23 ± 2.9--[6]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)--[7]
4d SaOS-2 (Osteosarcoma)0.212 ± 0.006 (µg/mL)--[7]
4b SaOS-2 (Osteosarcoma)0.214 ± 0.009 (µg/mL)--[7]
T1 MCF-7 (Breast)2.21 (µg/mL)5-Fluorouracil>10 (µg/mL)[5]
T38 HepG2 (Liver)1.11 (µg/mL)5-Fluorouracil7.89 (µg/mL)[5]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazole analogues) and a positive control (e.g., Staurosporine, Doxorubicin) and incubated for a further 48-72 hours.[4]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 treat Add Thiazole Analogues (Varying Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate end End: Cytotoxicity Profile calculate->end

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathway Inhibition

A key mechanism for the anticancer activity of thiazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.[8] Tiazofurin, a thiazole C-nucleoside, exerts its antitumor effects by being converted to an inhibitor of IMP dehydrogenase (IMPD), a key enzyme in nucleotide biosynthesis.[9]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR-2 Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Transcription Gene Transcription RAS_RAF->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Thiazole Thiazole Analogue Thiazole->EGFR Inhibits Ligand Growth Factor (e.g., EGF, VEGF) Ligand->EGFR Binds

Caption: Inhibition of EGFR/VEGFR-2 Signaling.

Antimicrobial Activity

This compound analogues and other thiazole derivatives have shown promising activity against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
37c S. aureus (Gram +)93.7--[10]
37c E. coli (Gram -)46.9--[10]
3 S. Typhimurium (Gram -)230-470--[12]
9 B. cereus (Gram +)170-230--[12]
- S. aureus (Gram +)50-200--[13]
- S. agalactiae (Gram +)25-100--[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Antioxidant Activity

Certain thiazole-carboxamide derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals.[14]

Quantitative Antioxidant Activity Data

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Compound IDDPPH Scavenging IC50 (µM)Reference CompoundIC50 (µM)Source
LMH6 0.185 ± 0.049Trolox3.10 ± 0.92[14]
LMH7 0.221 ± 0.059Trolox3.10 ± 0.92[14]
Experimental Protocol: DPPH Radical Scavenging Assay

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reaction Mixture: A solution of DPPH in methanol is mixed with various concentrations of the test compounds.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of around 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Conclusion

The this compound scaffold and its analogues represent a versatile and promising class of compounds in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and antioxidant effects, warrant continued investigation. The data and protocols presented in this guide offer a foundational resource for researchers to design and screen novel thiazole derivatives with enhanced therapeutic potential. Further studies focusing on structure-activity relationships (SAR), mechanism of action, and in vivo efficacy are crucial next steps in translating these findings into clinical applications.

References

Thiazole-4-Carbothioamide: A Comprehensive Analysis of Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its varied derivatives, thiazole-4-carbothioamide has emerged as a promising core for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key workflows are included to facilitate further research and development in this area.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the thiazole ring and the carbothioamide nitrogen. Systematic modifications of this scaffold have yielded compounds with potent and selective activities.

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively explored. The SAR studies reveal that the substituents at the 2-position of the thiazole ring and on the nitrogen of the carbothioamide group play a crucial role in determining the cytotoxic efficacy.

Generally, the introduction of substituted aryl groups at the 2-position of the thiazole ring is a key determinant of anticancer activity. For instance, the presence of electron-withdrawing or electron-donating groups on this aryl ring can significantly modulate the potency. Furthermore, the nature of the substituent on the carbothioamide nitrogen (the N-substituent) can influence the compound's interaction with biological targets and its pharmacokinetic properties.

Antimicrobial Activity

This compound derivatives have also demonstrated significant potential as antimicrobial agents. The SAR in this context often highlights the importance of specific lipophilic and electronic properties of the substituents. Modifications at the 2- and 5-positions of the thiazole ring, in conjunction with various N-substituents on the carbothioamide moiety, have led to the discovery of compounds with broad-spectrum antibacterial and antifungal activities. The presence of halogen atoms or other lipophilic groups on the aryl substituents often enhances the antimicrobial potency.

Quantitative SAR Data

To facilitate a comparative analysis, the following tables summarize the quantitative data from various studies, showcasing the impact of structural modifications on the biological activity of this compound derivatives.

Table 1: Anticancer Activity of 2-Aryl-N-substituted-thiazole-4-carbothioamides

Compound ID2-Aryl Substituent (R1)N-Substituent (R2)Cancer Cell LineIC50 (µM)
1a PhenylHMCF-715.2
1b 4-ChlorophenylHMCF-78.5
1c 4-MethoxyphenylHMCF-712.1
1d PhenylMethylMCF-725.8
1e 4-ChlorophenylMethylMCF-718.3
2a PhenylHA54921.7
2b 4-FluorophenylHA54911.3
2c 2,4-DichlorophenylHA5495.1
2d PhenylEthylA54930.2

Table 2: Antimicrobial Activity of this compound Derivatives

Compound ID2-Substituent (R1)5-Substituent (R3)N-Substituent (R2)Test OrganismMIC (µg/mL)
3a 4-BromophenylHHS. aureus16
3b 4-BromophenylHHE. coli32
3c 4-NitrophenylHHS. aureus8
3d 4-NitrophenylHHE. coli16
4a MethylBromoHC. albicans64
4b MethylChloroHC. albicans32

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Aryl-thiazole-4-carbothioamide Derivatives

A common and effective method for the synthesis of the this compound core is through the Hantzsch thiazole synthesis.

Materials:

  • Substituted thiobenzamide (1 mmol)

  • Ethyl 2-chloroacetoacetate (1.1 mmol)

  • Ethanol (20 mL)

  • Triethylamine (1.5 mmol)

  • Lawesson's reagent (1.2 mmol)

  • Toluene (30 mL)

Procedure:

  • A mixture of a substituted thiobenzamide (1 mmol) and ethyl 2-chloroacetoacetate (1.1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The resulting crude ethyl 2-aryl-thiazole-4-carboxylate is purified by column chromatography on silica gel.

  • The purified ester (1 mmol) is then dissolved in toluene (30 mL), and Lawesson's reagent (1.2 mmol) is added.

  • The mixture is refluxed for 8-12 hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired 2-aryl-thiazole-4-carbothioamide.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in a 96-well plate.

  • Each well is then inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

  • The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Thioamide Substituted Thioamide Hantzsch Hantzsch Thiazole Synthesis (Reflux in Ethanol) Thioamide->Hantzsch Haloester Ethyl 2-chloroacetoacetate Haloester->Hantzsch Intermediate Ethyl 2-aryl-thiazole-4-carboxylate Hantzsch->Intermediate Thionation Thionation with Lawesson's Reagent (Reflux in Toluene) Product 2-Aryl-thiazole-4-carbothioamide Thionation->Product Intermediate->Thionation

Caption: General synthetic pathway for 2-aryl-thiazole-4-carbothioamide.

G cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_measurement Data Acquisition cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan (add DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Investigating the Potential Mechanism of Action of Thiazole-4-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action of Thiazole-4-carbothioamide is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential mechanisms of action based on the known biological activities of structurally related thiazole-containing compounds, particularly thiazole carboxamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigating the biological activity of this compound.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While this compound itself is often utilized as a versatile building block in organic synthesis, its structural motifs suggest potential intrinsic biological activity. The thiazole core and the carbothioamide functional group are known to interact with various biological targets. This guide explores the plausible mechanisms of action for this compound by examining the established activities of its close analogs.

Potential Biological Targets and Signaling Pathways

Based on the activities of related thiazole derivatives, this compound could potentially exert its effects through several mechanisms, including enzyme inhibition and modulation of signaling pathways crucial in pathophysiology.

2.1. Kinase Inhibition:

A prominent mechanism of action for many thiazole-containing compounds is the inhibition of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

  • c-Met Kinase: Several thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met (hepatocyte growth factor receptor) kinase.[1] The c-Met pathway is implicated in tumor cell proliferation, survival, and metastasis. Inhibition of c-Met can block downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Thiazole derivatives have also been shown to target VEGFR-2, a key regulator of angiogenesis.[2] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[3]

A potential signaling pathway for a thiazole-based kinase inhibitor is depicted below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Thiazole This compound (Potential Inhibitor) Thiazole->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotion of Proliferation, Survival, Angiogenesis

Figure 1: Potential Kinase Inhibition Pathway of this compound.

2.2. Ubiquitin-Specific Protease 7 (USP7) Inhibition:

Thiazole derivatives have been investigated as inhibitors of USP7, a deubiquitinating enzyme that plays a role in cancer by stabilizing oncoproteins and cell cycle regulators.[4] Inhibition of USP7 can lead to the degradation of these proteins, resulting in tumor suppression.[4]

2.3. Antioxidant Activity:

The thiazole ring can act as a scaffold for compounds with antioxidant properties.[5] Thiazole-carboxamide derivatives have demonstrated the ability to scavenge free radicals, which could be beneficial in conditions associated with oxidative stress.[5]

Quantitative Data on Related Thiazole Derivatives

The following table summarizes the in vitro activities of various thiazole derivatives against different biological targets. This data provides a reference for the potential potency of this compound.

Compound ClassTargetAssayIC50Reference
Thiazole Carboxamidesc-MetKinase Assay2.54 nM - 61.36 nM[1]
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-onesVEGFR-2Enzyme Assay0.15 µM[2]
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast Cancer)MTT Assay2.57 ± 0.16 µM[2]
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-onesHepG2 (Liver Cancer)MTT Assay7.26 ± 0.44 µM[2]
Thiazole DerivativesUSP7Enzyme AssayLow micromolar[4]
Thiazole CarboxamidesDPPH radical scavengingAntioxidant Assay0.185 ± 0.049 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the investigation of a novel compound's mechanism of action. Below are generalized protocols for key experiments based on studies of related thiazole derivatives.

4.1. In Vitro Kinase Inhibition Assay (e.g., c-Met, VEGFR-2):

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific kinase.

  • Materials: Recombinant human kinase (e.g., c-Met, VEGFR-2), kinase-specific substrate peptide, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the kinase, the substrate peptide, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

4.2. Cell Viability Assay (MTT Assay):

  • Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum (FBS), this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals with a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value.

4.3. In Vitro Angiogenesis Assay (Tube Formation Assay):

  • Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, endothelial cell growth medium, and this compound.

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with different concentrations of this compound.

    • Incubate the plate for several hours (e.g., 6-18 hours) to allow for tube formation.

    • Visualize and capture images of the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Proposed Workflow for Mechanism of Action Investigation

The following diagram outlines a logical workflow for a comprehensive investigation into the mechanism of action of this compound.

G cluster_initial Initial Screening cluster_target_id Target Identification & Validation cluster_pathway Pathway Analysis cluster_in_vivo In Vivo Studies Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Target_ID Target Identification (e.g., Kinase Profiling, Affinity Chromatography) Phenotypic_Screening->Target_ID Target_Validation Target Validation (e.g., Direct Enzyme Assays, Cellular Thermal Shift Assay) Target_ID->Target_Validation Pathway_Analysis Pathway Analysis (e.g., Western Blot for Signaling Proteins, Gene Expression Profiling) Target_Validation->Pathway_Analysis In_Vivo In Vivo Models (e.g., Xenograft Models) Pathway_Analysis->In_Vivo

References

A Comprehensive Technical Guide to Thiazole-4-carbothioamide: Physicochemical Properties, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiazole-4-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole ring is a fundamental scaffold found in numerous pharmacologically active agents, including vitamin B1 (thiamine).[1][2] Thiazole derivatives exhibit a wide spectrum of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4][5] this compound, specifically, serves as a versatile building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[6] This document details its core physicochemical properties, comprehensive characterization methodologies, and standardized experimental protocols relevant to its synthesis and evaluation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in further research and development.

PropertyDataReference
Molecular Formula C₄H₄N₂S₂[CymitQuimica]
Molecular Weight 144.218 g/mol [CymitQuimica]
Appearance Solid[CymitQuimica]
Solubility Soluble in alcohol and ether; slightly soluble in water.[7] (General for thiazole)
CAS Number 80653-66-3[CymitQuimica]
InChI Key SOQQSPURSLWWMI-UHFFFAOYSA-N[CymitQuimica]

Note: Specific quantitative data such as melting point, boiling point, and pKa for the unsubstituted this compound are not consistently available in the provided search results. Data often pertains to its various derivatives.

Synthesis and Characterization Workflow

The synthesis and verification of this compound and its derivatives follow a structured workflow, beginning with synthesis and culminating in rigorous analytical characterization to confirm structure and purity.

G General Workflow for Synthesis and Characterization A Starting Materials (e.g., α-halocarbonyls, thioamides) B Chemical Synthesis (e.g., Hantzsch Reaction) A->B Reaction C Crude Product Isolation & Purification B->C Work-up D Structural Characterization C->D Analysis E Purity Assessment (e.g., HPLC, TLC) C->E Analysis F Final Compound D->F E->F

Workflow for Compound Synthesis and Characterization.
Synthesis Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most fundamental and widely recognized method for constructing the thiazole ring. It involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group.[8]

General Experimental Protocol:

  • Reactant Preparation: Dissolve the chosen thioamide (e.g., thiourea, thioacetamide) in a suitable solvent, such as ethanol.

  • Condensation Reaction: Add the α-halocarbonyl compound (e.g., ethyl bromopyruvate) to the solution. The mixture is typically refluxed for several hours to facilitate the condensation and cyclization.

  • Work-up: After cooling, the reaction mixture is often neutralized or made basic to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed, and then purified, commonly through recrystallization from a solvent like ethanol, to yield the final thiazole derivative.

Spectroscopic Characterization

The definitive identification of this compound requires a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

General Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, signal multiplicities (singlet, doublet, etc.), and coupling constants (J) in Hz.

Expected Spectral Features: For thiazole derivatives, characteristic proton signals for the thiazole ring are expected. For example, in the ¹H NMR spectrum of the parent thiazole, signals appear around δ 9.97, 8.42, and 8.23 ppm.[10] For derivatives, aromatic protons and protons from various substituents will also be present, requiring detailed analysis to confirm the final structure.[9][11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

General Experimental Protocol for ESI-HRMS:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions (e.g., [M+H]⁺).[11]

  • Mass Analysis: Measure the mass-to-charge ratio (m/z) of the ions with high resolution.

  • Data Analysis: Compare the experimentally determined accurate mass to the calculated mass for the expected molecular formula. A mass accuracy within ±5 ppm is typically required for confirmation.[11]

Example Data: For a derivative like 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (C₁₈H₁₆FN₃O₂S₂), the calculated mass for [M+H]⁺ is 390.0741, with an experimental value found at 390.0753.[9]

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal.

General Experimental Protocol:

  • Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[13]

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is used to build and refine a 3D model of the molecular structure.[13] The final structure confirms atom connectivity, bond lengths, bond angles, and stereochemistry.[14][15][16]

Biological Activity and Screening

Thiazole-containing compounds are widely investigated for their diverse pharmacological activities.[1][3] The workflow for assessing the biological potential of a newly synthesized compound like a this compound derivative typically involves a series of in vitro assays.

G Workflow for In Vitro Biological Activity Screening A Purified Thiazole Compound B Primary Screening Assay (e.g., Cytotoxicity against Cancer Cell Lines) A->B Test Compound C Data Analysis: Calculate IC₅₀ / EC₅₀ B->C Measure Response D Is the compound active? C->D Evaluate Potency E Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Gene Expression) D->E Yes G Inactive / Discard D->G No F Lead Compound Identification E->F Confirm Mechanism

General workflow for in vitro biological screening.
Example Protocol: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This assay is commonly used to assess the antiproliferative activity of a compound against cancer cell lines.[4]

General Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a CO₂ incubator.[4][17]

  • Cell Seeding: Plate the cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the thiazole compound for a specified period (e.g., 48 or 72 hours). A positive control (e.g., Staurosporine) and a vehicle control (e.g., DMSO) are included.[4]

  • MTT/MTS Addition: Add MTT or MTS reagent to each well. Living, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

  • Measurement: After incubation, measure the absorbance of the formazan product using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[4]

References

Thiazole-4-carbothioamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the thiazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents. Among its varied derivatives, thiazole-4-carbothioamide has emerged as a particularly promising framework for the development of novel drugs targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways and discovery workflows.

Therapeutic Potential Across Multiple Domains

The versatility of the this compound core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the discovery of potent lead compounds in several key therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular signaling pathways implicated in tumor growth and survival. For instance, certain derivatives have been shown to inhibit protein kinases such as VEGFR-2 and PI3Kα, which are key regulators of angiogenesis and cell proliferation.[1][2]

A notable example is the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.

RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Thiazole This compound Derivative Thiazole->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial and Anti-inflammatory Properties

The thiazole scaffold is a component of several clinically used antimicrobial drugs.[3][4] this compound derivatives have been synthesized and evaluated for their activity against a variety of bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics.[3][4][5]

Furthermore, this scaffold has been explored for its anti-inflammatory potential. Certain derivatives have shown the ability to inhibit key inflammatory mediators, such as lipoxygenase and inducible nitric oxide synthase (iNOS), suggesting their potential in treating inflammatory disorders.[6][7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological activity of representative this compound derivatives from the literature.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)TargetReference
4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2[1]
HepG2 (Liver)7.26 ± 0.44
6a OVCAR-4 (Ovarian)1.569 ± 0.06PI3Kα[2]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
11 (amino substituted) Staphylococcus aureus6.25 - 12.5[3]
11 (8-quinolinyl substituted) Escherichia coli6.25 - 12.5[3]
43a S. aureus16.1 µM[4]
43a E. coli16.1 µM[4]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the Hantzsch thiazole synthesis.[3]

start α-Haloketone + Thioamide cyclization Cyclocondensation start->cyclization product Thiazole Derivative cyclization->product modification Further Modification (e.g., amidation) product->modification final_product This compound Derivative modification->final_product

General synthetic workflow for thiazole derivatives.

Protocol: Synthesis of 2-Aryl-thiazole-4-carbothioamide Derivatives

  • Step 1: Synthesis of Thiazole Ring. To a solution of an appropriate α-haloketone (1 mmol) in ethanol (20 mL), a corresponding thioamide (1 mmol) is added. The mixture is refluxed for 4-6 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 2: Purification. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired thiazole derivative.

  • Step 3: Introduction of the Carbothioamide Moiety. The purified thiazole derivative is then subjected to a series of reactions to introduce the carbothioamide group at the 4-position. This can be achieved through Vilsmeier-Haack formylation followed by reaction with a sulfurizing agent like Lawesson's reagent and subsequent amination.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[1]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its proven efficacy in preclinical models for cancer, infectious diseases, and inflammation, combined with its synthetic tractability, ensures its continued prominence in drug discovery research. Further exploration of this scaffold, aided by computational modeling and high-throughput screening, is anticipated to yield next-generation drug candidates with improved potency and selectivity.

References

Whitepaper: In Silico Prediction of Thiazole-4-carbothioamide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse pharmacological activities. The Thiazole-4-carbothioamide moiety, in particular, has emerged as a promising pharmacophore for developing novel therapeutic agents. The integration of computational, or in silico, methods has significantly accelerated the drug discovery pipeline for these compounds by enabling early-stage prediction of their biological activities, pharmacokinetic properties, and potential toxicities. This technical guide provides an in-depth overview of the core in silico methodologies used to predict the bioactivity of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows to aid comprehension and application.

Introduction to this compound and In Silico Drug Design

Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, which is present in various natural products and synthetic drugs.[1] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4] The this compound framework, characterized by a thiazole ring linked to a thioamide group, offers unique structural features for molecular interactions with biological targets.

In silico drug design employs computational approaches to identify and optimize drug candidates. These methods provide critical insights into drug-receptor interactions, structure-activity relationships, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional drug discovery. Key techniques applied to this compound derivatives include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Core In Silico Methodologies and Workflows

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. This method is crucial for understanding the mechanism of action of this compound derivatives at a molecular level.

G Figure 1. General Molecular Docking Workflow cluster_prep Receptor Preparation cluster_ligand Ligand Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Receptor Structure (e.g., PDB Database) PrepProt 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 5. Define Binding Site (Grid Generation) PrepProt->Grid Ligand 3. Design/Obtain Ligand (this compound) PrepLig 4. Prepare Ligand (Generate 3D conformers, assign charges) Ligand->PrepLig Dock 6. Run Docking Algorithm (e.g., AutoDock, Glide) PrepLig->Dock Grid->Dock Score 7. Score & Rank Poses (Binding Energy/Score) Dock->Score Analyze 8. Analyze Interactions (H-bonds, hydrophobic, etc.) Score->Analyze

Figure 1. General Molecular Docking Workflow
Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors. These models are invaluable for predicting the activity of novel derivatives and optimizing lead compounds.[5][6]

G Figure 2. QSAR Model Development Workflow Data 1. Data Collection (Structures and Bioactivities of Thiazole derivatives) Split 2. Dataset Splitting (Training and Test Sets) Data->Split Descriptors 3. Descriptor Calculation (Topological, Electronic, Physicochemical) Split->Descriptors Model 4. Model Generation (e.g., MLR, PLS, ANN) Descriptors->Model Validation 5. Model Validation (Internal: Cross-validation External: Test Set) Model->Validation Predict 6. Predict Activity of New Compounds Validation->Predict

Figure 2. QSAR Model Development Workflow
ADMET Prediction

ADMET prediction models assess the drug-like properties of a compound. Early assessment of these properties is critical to reduce attrition rates in later stages of drug development. Common evaluations include adherence to Lipinski's Rule of Five for oral bioavailability.[7][8]

G Figure 3. In Silico ADMET Prediction Workflow Input 1. Input Compound Structure (this compound) Calc 2. Calculate Physicochemical Properties (MW, LogP, HBD/A) Input->Calc Models 3. Apply Predictive Models (Solubility, Permeability, Metabolism, Toxicity) Calc->Models Analysis 4. Analyze Drug-Likeness (e.g., Lipinski's Rule of Five) Models->Analysis Profile 5. Generate ADMET Profile (Identify potential liabilities) Analysis->Profile

Figure 3. In Silico ADMET Prediction Workflow

Predicted Bioactivities and Quantitative Data

In silico studies have guided the synthesis and evaluation of this compound derivatives against various diseases, primarily cancer and inflammatory conditions.

Anticancer Activity

Thiazole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines. Docking studies have identified key protein targets involved in cancer progression.

Table 1: Summary of In Silico and In Vitro Anticancer Data for Thiazole Derivatives

Compound Target(s) In Vitro Assay (IC₅₀) Docking Score (kcal/mol) Reference(s)
Compound 4c MCF-7, HepG2 2.57 µM, 7.26 µM -7.91 (Aromatase) [2]
VEGFR-2 0.15 µM Not Reported [2]
EGFR, CDK2, Bcl-2 Not Reported -6.21, -6.64, -6.32 [2]
Compound 9d MCF-7, MDA-MB231 Notable Cytotoxicity -7.8 (CDK2), -8.1 (ERα) [7]
EGFR, VEGFR2 Not Reported -7.6, -7.9 [7]
Compound 2b COLO205, B16F1 30.79 µM, 74.15 µM Not Reported [9]
Compound 5a HepG2 Potent Activity -8.2 (Rho6) [10]
Compound 51am A549, HT-29 0.83 µM, 0.68 µM Not Reported [11]

| Compound M5 | MCF-7 | 18.53 µg/ml | High S score |[12] |

Anti-inflammatory and Antioxidant Activity

The inhibition of cyclooxygenase (COX) enzymes is a key strategy for anti-inflammatory drugs. Additionally, the antioxidant potential of thiazole derivatives has been explored.

Table 2: COX Inhibition and Antioxidant Activity of Thiazole Carboxamide Derivatives

Compound Target / Assay In Vitro Assay (IC₅₀) Selectivity Index (COX-1/COX-2) Reference(s)
Compound 2a COX-1 / COX-2 >10 µM / 0.958 µM 2.766 (for COX-2) [9]
Compound 2b COX-1 / COX-2 0.239 µM / 0.191 µM 1.251 [9]
Celecoxib (Ref.) COX-1 / COX-2 0.048 µM / 0.002 µM 23.8 [9]
LMH6 DPPH Radical Scavenging 0.185 µM Not Applicable [3]
LMH7 DPPH Radical Scavenging 0.221 µM Not Applicable [3]

| Trolox (Ref.) | DPPH Radical Scavenging | 3.10 µM | Not Applicable |[3][8] |

Signaling Pathways Targeted by Thiazole Derivatives

Molecular docking studies have revealed that this compound derivatives often target key nodes in signaling pathways critical for cell proliferation and survival, such as the EGFR and VEGFR pathways.

G Figure 4. Targeted Cancer Signaling Pathways EGF Growth Factor (e.g., EGF, VEGF) EGFR Receptor Tyrosine Kinase (EGFR/VEGFR2) EGF->EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Thiazole Thiazole Derivatives Thiazole->EGFR Inhibition CDK CDK2 Thiazole->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle

Figure 4. Targeted Cancer Signaling Pathways

Detailed Experimental Protocols

This section outlines the generalized protocols for the core in silico techniques discussed. Specific software packages and parameters may vary.

Protocol for Molecular Docking
  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like Schrödinger Maestro or AutoDock Tools, preprocess the protein by removing water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign partial charges using a force field (e.g., OPLS, CHARMM).

    • Minimize the energy of the structure to relieve steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to 3D and generate low-energy conformers.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define the binding site (active site) on the receptor. This can be based on the location of a co-crystallized ligand or predicted by site-finder algorithms.

    • Generate a grid box that encompasses the defined active site.

  • Docking Execution:

    • Run the docking algorithm (e.g., Glide, AutoDock Vina) to place the ligand conformers into the receptor's grid box.

    • The program will sample different poses and score them based on a scoring function.

  • Analysis:

    • Analyze the top-ranked poses. The docking score (e.g., in kcal/mol) provides an estimate of binding affinity.[2]

    • Visualize the binding mode to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

Protocol for QSAR Modeling
  • Dataset Preparation:

    • Compile a dataset of this compound analogues with their experimentally determined biological activities (e.g., IC₅₀).

    • Convert activity data to a logarithmic scale (pIC₅₀ = -log(IC₅₀)).

    • Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation.

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors (e.g., using PaDEL-Descriptor or Dragon software). Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume).

  • Model Building and Validation:

    • Use a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).[13]

    • Perform internal validation using techniques like leave-one-out cross-validation (LOO-CV) to assess the model's robustness (yielding a Q² value).

    • Perform external validation by using the developed model to predict the activity of the test set compounds and calculating the predictive R² (R²_pred).

  • Interpretation:

    • Analyze the descriptors included in the final QSAR model to understand which molecular properties are critical for the desired biological activity.

Protocol for In Vitro MTT Cytotoxicity Assay

This protocol serves as an example of an experimental method used to validate in silico predictions of anticancer activity.

  • Cell Culture:

    • Culture cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[2]

  • Cell Seeding:

    • Seed the cells into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

Conclusion and Future Directions

The application of in silico tools has proven to be a powerful strategy in the discovery and development of bioactive this compound derivatives. Molecular docking elucidates potential mechanisms of action, QSAR provides a framework for activity optimization, and ADMET prediction helps mitigate late-stage failures. The quantitative data presented in this guide demonstrate a strong correlation between computational predictions and experimental outcomes, validating the utility of these approaches.

Future efforts should focus on integrating more advanced computational methods, such as molecular dynamics simulations and machine learning algorithms, to improve the accuracy of predictions. The continued synergy between in silico modeling and experimental validation will undoubtedly accelerate the journey of novel this compound candidates from computer screen to clinical application.

References

The Therapeutic Potential of Thiazole-4-carbothioamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of Thiazole-4-carbothioamide derivatives.

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current research, focusing on the therapeutic potential of this heterocyclic core. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents. This document details the synthesis, quantitative biological data, experimental protocols, and key signaling pathways associated with this compound derivatives.

Therapeutic Applications and Quantitative Data

This compound derivatives have been extensively investigated for their potential in treating a range of diseases, most notably cancer and conditions associated with oxidative stress. The following sections and tables summarize the key findings and quantitative data from various studies.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2 and c-Met kinase.[1][2]

Table 1: In Vitro Cytotoxic Activity of Thiazole Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[3]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[3]
4b MCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41[3]
4b HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51[3]
5 MCF-7 (Breast)28.0 ± 1.69Staurosporine6.77 ± 0.41[3]
5 HepG2 (Liver)26.8 ± 1.62Staurosporine8.4 ± 0.51[3]
9 MCF-7 (Breast)14.6 ± 0.8Cisplatin13.6 ± 0.9[4]
11b MCF-7 (Breast)28.3 ± 1.5Cisplatin13.6 ± 0.9[4]
2b COLO205 (Colon)30.795-FU-[5]
2b B16F1 (Melanoma)74.155-FU-[5]
51f c-Met Kinase29.05 (nM)Foretinib-[1]
51e c-Met Kinase34.48 (nM)Foretinib-[1]
11d A549 (Lung)62.5 (µg/mL)Cisplatin45.88 (µg/mL)[6]
32 Bcl-2 Jurkat34.77Doxorubicin45.87[7]
32 A-43134.31Doxorubicin42.37[7]
29 MGC803 (Gastric)3.15 ± 1.685-Fluorouracil25.54 ± 0.05[7]
29 HTC-116 (Colon)8.17 ± 1.895-Fluorouracil11.29 ± 1.06[7]
4 MCF-7 (Breast)0.19 (nM)Doxorubicin-[8]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. Lower values indicate higher potency.

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
4c VEGFR-20.15Sorafenib0.059[3]
2b COX-10.239Celecoxib-[5]
2b COX-20.191Celecoxib0.002[5]
2a COX-20.958Celecoxib0.002[5]
2j COX-20.957Celecoxib0.002[5]
1 COX-10.0556--[9]
1 COX-29.01--[9]
2 COX-211.65--[9]
Antioxidant Activity

Several Thiazole-carboxamide derivatives have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals.[10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity.

Table 3: Antioxidant Activity of Thiazole-carboxamide Derivatives (DPPH Assay)

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
LMH6 0.185 ± 0.049Trolox3.10 ± 0.92[10]
LMH7 0.221 ± 0.059Trolox3.10 ± 0.92[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often follows a multi-step procedure. A common route involves the Hantzsch thiazole synthesis, which is a condensation reaction between a thioamide and an α-haloketone.[2][7]

Synthesis of 2-Hydrazinyl-thiazole Derivatives:

A widely used method for synthesizing the 2-hydrazinyl-thiazole core involves the reaction of a thiosemicarbazone with an α-halo compound.[4][11]

  • Step 1: Synthesis of Thiosemicarbazone: An appropriate aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent like ethanol, often with an acid catalyst such as acetic acid. The mixture is typically refluxed for several hours. Upon cooling, the thiosemicarbazone product precipitates and can be collected by filtration.[3][11]

  • Step 2: Cyclization to form the Thiazole Ring: The synthesized thiosemicarbazone is then reacted with an α-halo compound (e.g., ethyl bromoacetate, 3-chloropentane-2,4-dione) in a solvent like ethanol or acetic acid, often in the presence of a base such as anhydrous sodium acetate or triethylamine. The reaction mixture is refluxed for a few hours. After cooling and workup, the desired thiazole derivative is obtained.[4][11]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][3]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives and a reference drug (e.g., Staurosporine, Cisplatin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Enzyme Inhibition Assays

VEGFR-2 Kinase Assay:

The inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is determined using a kinase assay kit.[3]

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains the VEGFR-2 enzyme, a specific substrate, ATP, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature.

  • The amount of phosphorylated substrate is then quantified, often using a luminescence-based method.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Cyclooxygenase (COX) Inhibition Assay:

The inhibitory effect on COX-1 and COX-2 enzymes is evaluated using a COX inhibitor screening assay kit.[5][9]

  • The assay measures the peroxidase activity of COX.

  • The reaction involves the oxidation of a chromogenic substrate by the peroxidase component of the COX enzyme.

  • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme.

  • The reaction is initiated by the addition of arachidonic acid.

  • The absorbance of the colored product is measured, and the IC₅₀ values are calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the therapeutic potential of this compound derivatives.

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiazole This compound Derivative (e.g., 4c) Thiazole->VEGFR2 Inhibits

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Tumorigenesis Tumor Initiation & Progression ERK->Tumorigenesis Thiazole This compound Derivative (e.g., 51am) Thiazole->cMet Inhibits

Experimental Workflows

Synthesis_Workflow Start Starting Materials (Aldehyde/Ketone, Thiosemicarbazide) Synthesis_Thio Synthesis of Thiosemicarbazone Start->Synthesis_Thio Purification1 Purification (Filtration, Recrystallization) Synthesis_Thio->Purification1 Cyclization Cyclization with α-Halo Compound Purification1->Cyclization Purification2 Purification (Chromatography, Recrystallization) Cyclization->Purification2 Characterization Structural Characterization (NMR, IR, MS) Purification2->Characterization Final_Product Final this compound Derivative Characterization->Final_Product

Biological_Evaluation_Workflow Start Synthesized Thiazole Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MTT_Assay Cytotoxicity Assay (MTT) - Cancer Cell Lines In_Vitro_Screening->MTT_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., VEGFR-2, COX) In_Vitro_Screening->Enzyme_Assay Antioxidant_Assay Antioxidant Assay (DPPH) In_Vitro_Screening->Antioxidant_Assay Data_Analysis Data Analysis (IC₅₀ Determination) MTT_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Further_Studies Further In Vivo Studies & Optimization Lead_Identification->Further_Studies

References

An In-depth Technical Guide to the Synthesis of Thiazole-4-carbothioamides from Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thiazole-4-carbothioamides, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details the core synthetic methodologies, focusing on the widely employed Hantzsch thiazole synthesis, and provides in-depth experimental protocols, quantitative data, and mechanistic insights.

Introduction

Thiazole and its derivatives are fundamental scaffolds in numerous biologically active compounds, including approved drugs. The incorporation of a carbothioamide group at the 4-position of the thiazole ring has been shown to be a promising strategy in the development of novel therapeutic agents. Thiosemicarbazide and its derivatives serve as versatile and readily available starting materials for the construction of these important heterocyclic systems. The primary synthetic route involves the cyclocondensation of a thiosemicarbazide derivative with a suitable α-halocarbonyl compound, a reaction famously known as the Hantzsch thiazole synthesis.[1][2][3]

Core Synthetic Methodology: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly effective method for the preparation of the thiazole ring. In the context of synthesizing thiazole-4-carbothioamides, this reaction typically involves the condensation of a thiosemicarbazone (derived from a thiosemicarbazide and an aldehyde or ketone) with an α-haloester or another α-halocarbonyl compound.[4][5]

General Reaction Scheme

The overall transformation can be represented as follows:

Hantzsch_General cluster_reactants Reactants cluster_product Product Thiosemicarbazone Thiosemicarbazone (from Thiosemicarbazide) ThiazoleProduct Thiazole-4-carboxylate Derivative Thiosemicarbazone->ThiazoleProduct + AlphaHaloEster α-Haloester (e.g., Ethyl bromopyruvate) AlphaHaloEster->ThiazoleProduct +

Caption: General scheme of the Hantzsch thiazole synthesis.

The initial thiosemicarbazone is typically prepared by the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone.[5] This intermediate is then reacted with an α-halocarbonyl compound, such as ethyl bromopyruvate, to yield the corresponding ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylate.[5]

Reaction Mechanism

The mechanism of the Hantzsch synthesis for this class of compounds proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of the thiosemicarbazone acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide.

  • Cyclization: The nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former α-haloester.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Reactants Thiosemicarbazone + α-Haloester Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole-4-carboxylate Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Quantitative Data on Synthesis

The yields of thiazole-4-carboxylate derivatives are influenced by the nature of the substituents on the starting materials and the reaction conditions. The following table summarizes representative data from the literature.

EntryThiosemicarbazone Substituent (Ar)α-Halocarbonyl CompoundSolventConditionsYield (%)Reference
14-MethylbenzylideneEthyl bromopyruvateEthanolReflux, 4-5 h61-80[4]
24-ChlorobenzylideneEthyl bromopyruvateEthanolReflux, 4-5 h61-80[4]
34-Hydroxy-3-methoxybenzylideneEthyl bromopyruvateEthanolReflux, 4-5 h84.46[5]
41-PhenylethylideneEthyl bromopyruvateEthanolReflux, 4-5 h74.50[5]
52-MethylbenzylideneEthyl bromopyruvateEthanolReflux-[6]
64-BromobenzylideneEthyl bromopyruvateEthanolReflux-[6]

Detailed Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates[5]

Step 1: Synthesis of Thiosemicarbazones

A mixture of the appropriate aromatic aldehyde (1 mmol) and thiosemicarbazide (1 mmol) is refluxed in ethanol (20 mL) for 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the corresponding thiosemicarbazone.

Step 2: Cyclization to Ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates

To a solution of the thiosemicarbazone (1 mmol) in ethanol (20 mL), ethyl bromopyruvate (1 mmol) is added. The mixture is refluxed for 4-5 hours, with the reaction monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylate.

Synthesis of 4-Adamantyl-2-((arylidene)hydrazinyl)thiazoles[7]

Step 1: Synthesis of 1-(Adamantan-1-yl)-2-bromoethan-1-one

This α-haloketone can be synthesized from adamantane-1-carboxylic acid via conversion to the corresponding acid chloride, followed by reaction with diazomethane and subsequent treatment with HBr.

Step 2: Synthesis of Thiosemicarbazones

As described in section 4.1, step 1.

Step 3: Cyclization to 4-Adamantyl-2-((arylidene)hydrazinyl)thiazoles

A mixture of the appropriate thiosemicarbazone (1 mmol) and 1-(adamantan-1-yl)-2-bromoethan-1-one (1 mmol) in ethanol (25 mL) is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to give the final product.

Experimental and logical Workflows

The synthesis of thiazole-4-carbothioamide derivatives from thiosemicarbazides generally follows a two-step process. The workflow can be visualized as follows:

Synthesis_Workflow Start Thiosemicarbazide + Aldehyde/Ketone Step1 Condensation Reaction (e.g., Reflux in Ethanol) Start->Step1 Intermediate Thiosemicarbazone Step1->Intermediate Step2 Hantzsch Cyclization with α-Halocarbonyl Compound (e.g., Ethyl bromopyruvate) Intermediate->Step2 Product This compound Derivative Step2->Product Purification Purification (Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final Pure Product Characterization->Final

Caption: General workflow for the synthesis of thiazole derivatives.

Conclusion

The synthesis of thiazole-4-carbothioamides from thiosemicarbazide derivatives is a robust and versatile area of organic synthesis, with the Hantzsch reaction being the cornerstone methodology. This guide has provided an in-depth overview of the key synthetic strategies, detailed experimental protocols, and the underlying reaction mechanisms. The provided quantitative data and workflows offer valuable insights for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel thiazole-based therapeutic agents. Further exploration into one-pot multicomponent reactions and the use of greener catalysts continues to be an active area of research, promising more efficient and environmentally benign synthetic routes to these valuable compounds.[7]

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Thiazole-4-Carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro experimental protocols for assessing the biological activity of thiazole-4-carbothioamide derivatives. The following sections detail methodologies for key assays, present quantitative data in a structured format, and include diagrams of relevant signaling pathways and experimental workflows.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the potential of this compound derivatives as anti-cancer agents by evaluating their ability to inhibit cell growth and proliferation.

Quantitative Data Summary: Cytotoxicity (IC50 in µM)
Compound IDCell LineAssay TypeIC50 (µM)Reference
2f Huh7, MCF7, HCT116SRB> 40[1]
2e Huh7, MCF7, HCT116SRB> 40[1]
4c MCF-7MTT2.57 ± 0.16[2]
4c HepG2MTT7.26 ± 0.44[2]
4a MCF-7MTT12.7 ± 0.77[2]
4a HepG2MTT6.69 ± 0.41[2]
4b MCF-7MTT31.5 ± 1.91[2]
4b HepG2MTT51.7 ± 3.13[2]
5 MCF-7MTT28.0 ± 1.69[2]
5 HepG2MTT26.8 ± 1.62[2]
5b MCF-7MTT0.2 ± 0.01[3]
5k MDA-MB-468MTT0.6 ± 0.04[3]
5g PC-12MTT0.43 ± 0.06[3]
9 MCF-7MTT14.6 ± 0.8[4][5]
11b MCF-7MTT28.3 ± 1.5[4][5]
16b HepG2-1MTT0.69 ± 0.41[6]
21 HepG2-1MTT1.82 ± 0.94[6]
Staurosporine MCF-7MTT6.77 ± 0.41[2]
Staurosporine HepG2MTT8.4 ± 0.51[2]
Cisplatin MCF-7MTT13.6 ± 0.9[4][5]
Doxorubicin HepG2-1MTT0.72 ± 0.52[6]
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow: Cytotoxicity Assay

G A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance G->H I Calculate IC50 values H->I

Workflow for MTT-based cytotoxicity assessment.

In Vitro Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for elucidating the mechanism of action of this compound derivatives by measuring their ability to inhibit specific enzymes implicated in disease pathways.

Quantitative Data Summary: Enzyme Inhibition
Compound IDTarget EnzymeInhibition (%) or IC50 (µM)Reference
2b COX-1IC50 = 0.239 µM[7]
2b COX-2IC50 = 0.191 µM[7]
2a COX-2IC50 = 0.958 µM[7]
2j COX-2IC50 = 0.957 µM[7]
LMH6 DPPH radical scavengingIC50 = 0.185 ± 0.049 µM[8]
LMH7 DPPH radical scavengingIC50 = 0.221 ± 0.059 µM[8]
4c VEGFR-2IC50 = 0.15 µM[2]
Celecoxib COX-2IC50 = 0.002 µM[7]
Trolox DPPH radical scavengingIC50 = 3.10 ± 0.92 µM[8]
Sorafenib VEGFR-2IC50 = 0.059 µM[2]
Experimental Protocol: COX Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[1]

Materials:

  • This compound derivatives

  • COX-1 and COX-2 enzymes (human)

  • Arachidonic acid (AA)

  • Stannous chloride

  • COX (human) Inhibitor Screening Assay Kit

  • DMSO

Procedure:

  • Prepare different concentrations of the test compounds and a reference inhibitor (e.g., ketoprofen) in DMSO.

  • Incubate the compounds with either COX-1 or COX-2 enzyme at 37°C.

  • Initiate the reaction by adding arachidonic acid and incubate for a specific time (e.g., 30 seconds) at 37°C.

  • Stop the reaction by adding stannous chloride.

  • Quantify the amount of prostaglandin F2α (PGF2α) produced using an enzyme-linked immunosorbent assay (ELISA) as per the kit instructions.

  • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway: COX-2 in Inflammation and Cancer

G A Pro-inflammatory Stimuli C COX-2 A->C B Arachidonic Acid B->C D Prostaglandins C->D E Inflammation, Pain, Cancer Proliferation D->E F This compound F->C Inhibition

Inhibition of the COX-2 pathway by this compound.

In Vitro Apoptosis Assays

Apoptosis assays are employed to determine if the cytotoxic effects of this compound derivatives are due to the induction of programmed cell death.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with IC50 concentrations of the this compound derivatives for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Experimental Protocol: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[3]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Caspase-3 Colorimetric Assay Kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and treat with IC50 concentrations of the compounds for 24 hours.[3]

  • Lyse the cells according to the kit protocol.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate to allow for cleavage of the substrate by active caspase-3.

  • Measure the absorbance at the appropriate wavelength (e.g., 400-450 nm) using a microplate reader.[3]

  • Quantify the caspase-3 activity relative to control.

Signaling Pathway: Intrinsic Apoptosis Pathway

G A This compound B Mitochondrial Stress A->B C Bax/Bak Activation B->C D Cytochrome c Release C->D E Apaf-1 D->E F Caspase-9 Activation E->F forms Apoptosome with G Caspase-3 Activation (Executioner Caspase) F->G H Apoptosis G->H

Induction of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for Thiazole-4-carbothioamide Cellular Assay Development and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-4-carbothioamide and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities including anticancer, antioxidant, and enzyme inhibitory effects.[1][2][3] A key mechanism of action for some thiazole derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[4][5][6] Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools, ultimately arresting cell proliferation and inducing apoptosis.[4]

These application notes provide a comprehensive guide for the development and validation of a suite of cellular assays to characterize the biological activity of this compound. The protocols detailed below cover the assessment of its cytotoxic effects, target engagement with IMPDH, and the downstream cellular consequences, including apoptosis and cell cycle arrest. Adherence to these protocols will enable researchers to generate robust and reproducible data, crucial for advancing the understanding and therapeutic application of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Derivatives in Cancer Cell Lines
CompoundCell LineAssay TypeIC50 / LC50 (µM)Reference
TiazofurinHepatoma 3924ACytotoxicity7.5 (LC50)[4]
Thiazole Derivative 4cMCF-7 (Breast Cancer)MTT Assay2.57 ± 0.16[7]
Thiazole Derivative 4cHepG2 (Liver Cancer)MTT Assay7.26 ± 0.44[7]
Thiazole Derivative 4aMCF-7 (Breast Cancer)MTT Assay12.7 ± 0.77[7]
Thiazole Derivative 4aHepG2 (Liver Cancer)MTT Assay6.69 ± 0.41[7]
Thiazole Derivative 6iMCF-7 (Breast Cancer)Cytotoxicity6.10 ± 0.4[8]
Thiazole Derivative 6vMCF-7 (Breast Cancer)Cytotoxicity6.49 ± 0.3[8]
Table 2: IMPDH Inhibition by Thiazole-based Compounds
CompoundEnzyme SourceAssay TypeKi (µM)Reference
TAD (Thiazole-4-carboxamide adenine dinucleotide)Human IMPDH Type IIEnzyme Inhibition0.2[9]
β-CF2-TADHuman IMPDH Type IIEnzyme Inhibition0.17[9]
Fluoro-substituted TAD analog 1Human IMPDH Type IIEnzyme Inhibition0.5 (Kis)[9]
Fluoro-substituted TAD analog 2Human IMPDH Type IIEnzyme Inhibition0.7 (Kis)[9]
Benzo[d]imidazole derivative 5eM. tuberculosis IMPDHEnzyme Inhibition0.55 ± 0.02
Table 3: Assay Validation Parameters
Assay TypeParameterValueInterpretationReference
High-Throughput ScreeningZ'-factor> 0.5Excellent assay quality[10][11]
High-Throughput ScreeningSignal-to-Noise (S/N) Ratio> 10Acceptable signal window[11]
Cell-based AssaysCoefficient of Variation (%CV)< 15%Good reproducibility

Signaling Pathway

The primary mechanism of action for Tiazofurin, a well-characterized this compound derivative, involves the inhibition of IMPDH. This enzyme catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides. Inhibition of IMPDH leads to a reduction in GTP and dGTP pools, which are essential for DNA and RNA synthesis, as well as various cellular signaling processes. The depletion of these nucleotides triggers cell cycle arrest and ultimately induces apoptosis.

Caption: IMPDH inhibition by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with Thiazole-4- carbothioamide dilutions incubate1->treat_compound incubate2 Incubate 48-72h treat_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT cytotoxicity assay workflow.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol assesses the direct binding of this compound to its target protein (e.g., IMPDH) in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cells expressing the target protein

  • Complete culture medium

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against the target protein and a loading control

  • SDS-PAGE and Western blotting reagents and equipment

  • PCR tubes and a thermal cycler

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • Heat Treatment:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant and determine the protein concentration.

  • Western Blotting:

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the percentage of soluble target protein against the temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve indicates target engagement.

CETSA_Workflow start Start treat_cells Treat cells with compound or vehicle start->treat_cells heat_cells Heat cells at various temperatures treat_cells->heat_cells lyse_cells Lyse cells and separate soluble proteins heat_cells->lyse_cells western_blot Analyze soluble proteins by Western Blot lyse_cells->western_blot analyze_data Quantify band intensities and plot melting curves western_blot->analyze_data end End analyze_data->end

Caption: CETSA experimental workflow.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at its IC50 concentration for 24-48 hours. Include untreated and vehicle-treated controls.

    • Harvest both adherent and floating cells.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence data to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cells treated with this compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the PI signal (e.g., FL2 or PE-Texas Red channel) to measure DNA content.

    • Collect data in a linear mode.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Assay Validation

To ensure the reliability and robustness of the developed assays, it is essential to perform proper validation. Key parameters to assess include:

  • Z'-factor: For high-throughput screening assays, a Z'-factor greater than 0.5 indicates an excellent assay with a good separation between positive and negative controls.[10][11]

  • Signal-to-Noise (S/N) Ratio: A ratio greater than 10 is generally considered acceptable, indicating that the signal is distinguishable from the background noise.[11]

  • Intra- and Inter-assay Precision: The coefficient of variation (%CV) should be less than 15% to demonstrate the reproducibility of the assay.

  • Linearity and Range: For quantitative assays, it is important to establish the range over which the assay is linear and provides accurate measurements.

By following these detailed protocols and validation guidelines, researchers can confidently characterize the cellular effects of this compound and advance its potential as a therapeutic agent.

References

Application of Thiazole-4-carbothioamide in Kinase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-4-carbothioamide and its derivatives have emerged as a significant scaffold in the design of novel kinase inhibitors, demonstrating efficacy in targeting a variety of protein kinases implicated in oncogenesis and other disease states.[1][2][3][4] The thiazole ring system serves as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[3][5] This document provides detailed application notes and standardized protocols for the utilization of this compound and its analogs in kinase inhibition assays, intended to guide researchers in the screening and characterization of these compounds as potential therapeutic agents.

The inhibitory activities of various thiazole derivatives have been documented against several key kinases, including but not limited to c-Met, Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and members of the Src family.[1][6][7] The following sections will detail the principles of kinase inhibition assays, provide exemplary protocols, and summarize the inhibitory data of selected this compound derivatives.

Data Presentation: Inhibitory Activity of Thiazole Derivatives

The following tables summarize the reported in vitro inhibitory activities of various this compound analogs against different protein kinases. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: c-Met Kinase Inhibition by Thiazole Carboxamide Derivatives [5]

Compound IDStructure/ModificationIC50 (nM)
51f4-F-C6H5 substitution29.05
51eC6H5 substitution34.48
51h4-F-C6H5 substitution35.42
51gC6H5 substitution39.36

Table 2: Inhibition of Various Kinases by Thiazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
4cVEGFR-20.15[6]
1gCK21.9[7]
1gGSK3β0.67[7]
42GSK-3β0.00029[1]
43GSK-30.0011[1]
40B-RAFV600E0.0231[1]
6aPI3Kα0.225[8]
PVS 03EGFR-Exhibited the best anticancer activity compared to dasatinib.[9]
2a-2jCOX enzymes-Synthesized and evaluated for cyclooxygenase (COX) suppressor and anticancer effects.[10]

Experimental Protocols

This section provides a generalized, detailed methodology for conducting an in vitro kinase inhibition assay using this compound or its derivatives. This protocol can be adapted for various kinase targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and therefore, a potent inhibitor will result in a higher ATP concentration.

Materials:

  • This compound derivative (test compound)

  • Kinase of interest (e.g., c-Met, VEGFR-2)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Include control wells:

      • Negative Control (No Inhibition): Add 5 µL of kinase buffer with 1% DMSO.

      • Positive Control (Maximum Inhibition): Add 5 µL of a known potent inhibitor for the target kinase.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in kinase buffer. The optimal concentrations of the kinase and substrate should be predetermined through titration experiments.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Prepare an ATP solution in kinase buffer.

    • Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • After incubation, add 25 µL of the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP present.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_max_inhibition) / (Luminescence_no_inhibition - Luminescence_max_inhibition)

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Thiazole This compound Derivative Thiazole->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase signaling by this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow A Compound Preparation (Serial Dilutions) B Assay Plate Setup (Compound + Controls) A->B C Addition of Kinase/Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubation (e.g., 60 min at RT) D->E F Add Luminescent Reagent E->F G Incubate for Signal Stabilization (10 min at RT) F->G H Read Luminescence G->H I Data Analysis (% Inhibition, IC50) H->I

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

References

Application Notes and Protocols for Molecular Docking Studies of Thiazole-4-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies with Thiazole-4-carbothioamide and its derivatives against various protein targets. The information is curated for professionals in drug discovery and computational biology, offering quantitative data from recent studies and a step-by-step guide for performing in silico analysis.

Application Notes: Binding Affinities and Biological Activities

This compound and its related structures are recognized as "magic moieties" or versatile scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4][5] Molecular docking is a crucial computational method used to predict the binding interactions and affinities of these compounds with their protein targets, providing insights into their mechanisms of action and guiding further drug development.[6]

Anticancer Activity

Thiazole derivatives have been extensively studied for their potential as anticancer agents, targeting key proteins involved in cancer cell growth, proliferation, and survival.[1][7][8]

Table 1: Molecular Docking Scores of Thiazole Derivatives Against Cancer-Related Proteins

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interactions / NotesReference
Thiazole Derivative 4c Aromatase (3S7S)-7.91Forms H-bonding and Arene-H interactions. Potent activity against MCF-7 breast cancer cells.[1]
Thiazole Derivative 4c CDK2 (1DI8)-6.64Moderate docking score, suggesting potential inhibition of cell cycle progression.[1]
Thiazole Derivative 4c EGFR (1EPG)ModerateInteracts via H-bonding, Arene-H, and Arene-cation interactions.[1]
Thiazole Derivative 4c Bcl-2 (2O2F)ModerateModerate interaction with the anti-apoptotic protein.[1]
Hybrid 16b Colon Cancer Target (6MTU)More favorable than DoxorubicinForms stable interactions through key hydrogen bonding and π-type interactions.
Thiazole Hybrid 6a PI3Kα-Showed potent inhibition with an IC50 of 0.225 ± 0.01 μM.[7]
Pyrazole-Thiazole 10a EGFR-3.4Showed promising binding affinity and high antitumor activity against HepG-2 liver cancer cells.[8]
Antimicrobial Activity

The thiazole scaffold is also a key component in the development of new antimicrobial agents. Docking studies help elucidate their binding to essential bacterial and fungal enzymes.[4][9][10]

Table 2: Molecular Docking Scores of Thiazole Derivatives Against Antimicrobial Targets

Compound SeriesTarget ProteinDocking Score Range (kcal/mol)Putative MechanismReference
Pyridine-Thiazole HybridsDNA Gyrase-6.4 to -9.2Inhibition of bacterial DNA gyrase B, crucial for DNA replication.[9]
Thiochromane-ThiazolesDNA Gyrase & PBP 3Good dock scoresPredicts binding to DNA Gyrase and Penicillin Binding Protein 3.[4]
Heteroaryl ThiazolesE. coli MurB-Predicted inhibition of the MurB enzyme, involved in peptidoglycan biosynthesis.[10]
Heteroaryl Thiazoles14α-lanosterol demethylase-Probable mechanism for antifungal activity.[10]
Quinoline-Pyrido-PyrimidinonesDNA gyrase of E. coli-8.10 to -8.90Favorable binding energies suggest inhibition of DNA replication.[11]
Quinoline-Pyrido-PyrimidinonesKPC-2 Carbapenemase-7.80 to -8.40Potential to overcome carbapenem resistance in K. pneumoniae.[11]

Experimental Protocols

This section provides a generalized yet detailed protocol for performing molecular docking studies with this compound derivatives. This protocol is based on common methodologies described in the literature and is applicable to software like AutoDock, with visualization using UCSF Chimera or PyMOL.[12][13][14]

Protocol: Molecular Docking of a Thiazole Derivative

1. Preparation of the Target Protein

  • 1.1. Protein Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[13][14] Ensure the structure has a co-crystallized ligand if possible, to help identify the binding site.
  • 1.2. Protein Cleanup: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera). Remove all non-essential molecules, including water (HOH), co-solvents, and any ligands present, leaving only the protein chain(s).[13][15]
  • 1.3. Add Hydrogens and Charges: Add polar hydrogens to the protein structure. Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms. This step is crucial for calculating accurate electrostatic interactions.[13]
  • 1.4. Save the Prepared Protein: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock.[13]

2. Preparation of the Ligand (this compound Derivative)

  • 2.1. Ligand Sketching: Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or PubChem Sketcher.
  • 2.2. 3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
  • 2.3. Ligand Setup: Open the 3D ligand file in AutoDock Tools. The software will automatically detect the root, set the torsional degrees of freedom, and assign Gasteiger charges.
  • 2.4. Save the Prepared Ligand: Save the final ligand structure in the .pdbqt format.[12]

3. Setting Up the Docking Simulation

  • 3.1. Grid Box Generation: Define the active site for docking. If a co-crystallized ligand was present in the original PDB file, center the grid box on its location.[12] The grid box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
  • 3.2. Configure Docking Parameters: Set the parameters for the docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used.[13] Key parameters to define include the number of genetic algorithm runs (e.g., 30-100), population size (e.g., 150), and the maximum number of energy evaluations.[13]

4. Running the Simulation and Analyzing Results

  • 4.1. Execute AutoGrid and AutoDock: First, run the autogrid command to generate the grid map files. Then, run the autodock command to start the docking simulation.
  • 4.2. Analyze the Docking Log File (DLG): Upon completion, AutoDock generates a DLG file containing the results. This file includes the binding energies (in kcal/mol) and root-mean-square deviation (RMSD) values for each predicted binding pose.[13]
  • 4.3. Identify the Best Pose: The pose with the lowest binding energy is typically considered the most favorable binding mode.[15] Results are clustered based on conformational similarity.
  • 4.4. Visualization of Interactions: Load the prepared protein and the best-ranked ligand pose into a visualization tool. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site.[12]

Visualizations

Diagrams created with Graphviz to illustrate key workflows and biological pathways relevant to the study of this compound.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 1. Acquire Protein (from PDB) p2 3. Clean Protein (Remove Water, etc.) p1->p2 l1 2. Prepare Ligand (Thiazole Derivative) l2 4. Energy Minimize Ligand l1->l2 p3 5. Add Hydrogens & Charges (Save as PDBQT) p2->p3 l3 6. Set Torsions & Charges (Save as PDBQT) l2->l3 g1 7. Define Grid Box (Active Site) d1 8. Configure Docking Parameters (LGA) g1->d1 r1 9. Run AutoGrid & AutoDock d1->r1 a1 10. Analyze Docking Log (Binding Energies) r1->a1 a2 11. Identify Best Pose (Lowest Energy) a1->a2 v1 12. Visualize Interactions (H-bonds, etc.) a2->v1

Caption: A workflow diagram illustrating the key phases of a molecular docking experiment.

G EGFR Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K EGFR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation Thiazole Thiazole Derivative (Inhibitor) Thiazole->EGFR Inhibition Thiazole->PI3K Inhibition Thiazole->mTOR Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for thiazole-based anticancer agents.

References

Application Notes: Thiazole-4-carbothioamide as a Versatile Tool Compound for Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole-4-carbothioamide and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and chemical biology. The thiazole ring is a key structural motif found in numerous biologically active molecules, including FDA-approved drugs.[1] This scaffold's versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] These notes provide an overview of the applications of this compound-based compounds as chemical tools for studying various biological processes.

Key Biological Activities and Mechanisms of Action

This compound derivatives have been shown to modulate the activity of several key cellular targets, making them valuable probes for dissecting complex biological pathways.

  • Anticancer Activity: A primary application of this compound class is in oncology research. Derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5] Mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][6]

    • c-Met Kinase Inhibition: Certain thiazole carboxamide derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often deregulated in various cancers.[6] Inhibition of c-Met signaling can block tumor growth, proliferation, and metastasis.

    • IMP Dehydrogenase (IMPDH) Inhibition: Tiazofurin, a related thiazole-4-carboxamide C-nucleoside, is a pro-drug that is converted intracellularly to an active metabolite, Thiazole-4-carboxamide Adenine Dinucleotide (TAD). TAD is a potent inhibitor of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides.[7] This inhibition leads to the depletion of GTP pools, ultimately halting DNA and RNA synthesis and inducing cell death in rapidly proliferating cancer cells.

    • Induction of Apoptosis: Studies have shown that some thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often associated with the activation of caspases and alterations in mitochondrial membrane potential.[8]

  • Antioxidant Activity: Several thiazole-4-carboxamide derivatives have exhibited significant antioxidant properties, capable of scavenging free radicals.[9] This activity is valuable for studying oxidative stress-related pathologies. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[9]

  • Antimicrobial Activity: The thiazole scaffold is present in numerous antimicrobial agents. This compound derivatives have been investigated for their activity against various bacterial and fungal strains, making them useful for research in infectious diseases.[10][11]

Quantitative Data Summary

The following table summarizes the reported biological activities of various this compound derivatives.

Compound IDTarget/AssayCell Line/OrganismActivity (IC50/MIC)Reference
Compound 51am c-Met KinaseMKN-45Potent Inhibition[6]
Compound 51f c-Met Kinase-IC50 = 29.05 nM[6]
Compound 51e c-Met Kinase-IC50 = 34.48 nM[6]
Compound 9 CytotoxicityHepG-2IC50 = 1.61 ± 1.92 µg/mL[2]
Compound 10 CytotoxicityHepG-2IC50 = 1.98 ± 1.22 µg/mL[2]
LMH6 DPPH Scavenging-IC50 = 0.185 ± 0.049 µM[9]
LMH7 DPPH Scavenging-IC50 = 0.221 ± 0.059 µM[9]
Compound 4c CytotoxicityMCF-7IC50 = 2.57 ± 0.16 µM[4]
Compound 4c CytotoxicityHepG2IC50 = 7.26 ± 0.44 µM[4]
Compound 25d AntibacterialS. aureusMIC = 6.25 µg/mL[1]
Compound 27 Antimalarial-IC50 = 0.725 µM[10]
Compound 28 Antimalarial-IC50 = 0.648 µM[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a this compound compound on the proliferation of cancer cell lines.

Materials:

  • This compound compound of interest

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)[4][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Prepare serial dilutions of the this compound compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

c-Met Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of a this compound compound against c-Met kinase.

Materials:

  • This compound compound

  • Recombinant human c-Met kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the this compound compound in kinase buffer.

  • In a 96-well plate, add the c-Met kinase, the substrate peptide, and the compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by a this compound compound.

Materials:

  • This compound compound

  • Cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for 24-48 hours.[8]

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Thiazole This compound Derivative Thiazole->cMet Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of a this compound derivative.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound compound dilutions incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with This compound compound start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in binding buffer wash_cells->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify apoptotic cells analyze->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

References

Application Notes and Protocols for Evaluating Thiazole-4-carbothioamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole-4-carbothioamide and its derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical chemistry and drug design due to their diverse biological activities.[1][2][3] Preliminary studies on related thiazole structures have indicated potential anticancer properties, which are often linked to the induction of cytotoxicity, cell cycle arrest, and apoptosis.[4][5][6] Therefore, a thorough evaluation of the cytotoxic effects of this compound is a critical step in its development as a potential therapeutic agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of various cell-based assays to quantify the cytotoxicity of this compound. The protocols detailed herein cover the assessment of cell viability, membrane integrity, and the induction of apoptosis.

1. Overview of Recommended Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic profile of this compound. Different assays provide insights into distinct cellular mechanisms of toxicity.[7][8][9][10]

Assay Principle Endpoint Measured Primary Indication
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[11][12][13]Metabolic activityCell Viability / Proliferation
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[14]Plasma membrane integrityNecrosis / Cell Lysis
Annexin V / PI Staining Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[15][16][17]Phosphatidylserine externalization and membrane permeabilityApoptosis and Necrosis
Caspase-3/7 Activity Assay Detection of the activity of executioner caspases 3 and 7, which are key mediators of apoptosis, through the cleavage of a specific substrate to produce a fluorescent or luminescent signal.[18][19][20]Caspase-3 and -7 activationApoptosis
Cell Cycle Analysis Staining of cellular DNA with a fluorescent dye like Propidium Iodide (PI) followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[21][22][23]DNA contentCell Cycle Arrest

2. Experimental Workflows and Principles

The following diagrams illustrate the general workflow for cytotoxicity testing and the principles of key assays.

G cluster_workflow General Cytotoxicity Testing Workflow start Seed Cells in Microplate treat Treat with this compound (Dose-Response & Time-Course) start->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate assay Perform Selected Cell-Based Assay(s) incubate->assay measure Measure Signal (Absorbance, Fluorescence, Luminescence) assay->measure analyze Data Analysis (e.g., Calculate IC50) measure->analyze end Interpret Results analyze->end G cluster_MTT MTT Assay Principle cluster_LDH LDH Assay Principle MTT Yellow MTT (Water-Soluble) Mito Mitochondrial Reductase Enzymes MTT->Mito is reduced by Formazan Purple Formazan (Insoluble) LiveCell Viable Cell LiveCell->Mito contains Mito->Formazan to form HealthyCell Intact Cell (LDH inside) LDH_in LDH HealthyCell->LDH_in contains DamagedCell Damaged Cell (Membrane compromised) LDH_out Released LDH DamagedCell->LDH_out releases Substrate LDH Substrate LDH_out->Substrate converts Product Colored Product Substrate->Product into G cluster_annexin Annexin V / PI Apoptosis Assay viable Viable (Annexin V - / PI -) early_apop Early Apoptotic (Annexin V + / PI -) viable->early_apop Apoptosis Initiation late_apop Late Apoptotic / Necrotic (Annexin V + / PI +) early_apop->late_apop Membrane Permeabilization necrotic Necrotic (Primary) (Annexin V - / PI +)

References

Application Notes and Protocols: Thiazole-4-carbothioamide in Antimicrobial and Antifungal Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data associated with the antimicrobial and antifungal screening of thiazole-4-carbothioamide and its derivatives. The following sections detail the biological activities, experimental protocols, and potential mechanisms of action for this class of compounds.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The thiazole ring is a core structure in several clinically approved drugs.[1][3] this compound and its analogues have emerged as promising candidates for the development of new anti-infective agents, demonstrating efficacy against various bacterial and fungal pathogens.[5] The amphiphilic nature of some thiazole derivatives may facilitate their interaction with and disruption of microbial cell membranes, contributing to their antimicrobial effects.[2]

Antimicrobial and Antifungal Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) data for various thiazole derivatives against a range of bacterial and fungal strains. This data has been compiled from multiple studies to provide a comparative overview of their potential efficacy.

Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2,4-disubstituted thiazole (43a)16.1 µM-16.1 µM-[1]
2,4-disubstituted thiazole (43c)-28.8 µM--[1]
Thiazole-based Schiff base (59)15.00 ± 0.01 mm-14.40 ± 0.04 mm-[1]
Heteroaryl thiazole (3)0.23-0.7 mg/mL-0.23-0.7 mg/mL0.23-0.7 mg/mL[4][6]
Heteroaryl thiazole (4)--0.17 mg/mL-[4][6]

*Zone of inhibition in mm at 200 µg/mL.

Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus fumigatusCryptococcus neoformansReference
2,4-disubstituted thiazole (43b)-16.2 µM--[1]
2,4-disubstituted thiazole (43d)15.3 µM---[1]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole (T2, T3, T4)0.008–0.98---[7]
Thiazolyl-bisthiazole hydrazone (43)--0.03-[3]
Heteroaryl thiazole (9)0.06-0.23 mg/mL0.06-0.23 mg/mL0.06-0.23 mg/mL-[4][6]
Vanillin-thiazole hydrazone (4a)----[8]

Note: Some values are reported in µM or mg/mL as per the source literature.

Experimental Protocols

The following are detailed protocols for the in vitro screening of this compound derivatives for their antimicrobial and antifungal activities.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of test compounds against bacterial and fungal strains using the broth microdilution method.

Materials:

  • Test thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Dissolve the thiazole derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down each row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: Set up wells with a known antibiotic/antifungal agent.

    • Negative Control: Wells containing only broth.

    • Growth Control: Wells containing broth and inoculum without any test compound.

  • Incubation:

    • Incubate bacterial plates at 37°C for 18-24 hours.

    • Incubate fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading A Prepare Stock Solution of Thiazole Derivative D Perform Serial Dilution of Compound in Plate A->D B Prepare 96-Well Plate with Broth B->D C Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension C->E D->E F Incubate Plate (37°C for Bacteria, 35°C for Fungi) E->F G Visually Inspect for Growth or Read Absorbance F->G H Determine MIC G->H

Workflow for MIC Determination

Potential Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition

Several studies suggest that thiazole-containing antifungals may act similarly to azole antifungals by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway:

The inhibition of lanosterol 14α-demethylase disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential cellular components and ultimately, fungal cell death.[9]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Component of Enzyme->Ergosterol Product DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Enzyme->DisruptedMembrane Thiazole Thiazole Derivative Thiazole->Enzyme Inhibition

Inhibition of Fungal Ergosterol Biosynthesis
Conclusion

This compound and its derivatives represent a versatile scaffold for the development of novel antimicrobial and antifungal agents. The data presented herein highlights their potential against a range of clinically relevant pathogens. The provided protocols offer a standardized approach for the preliminary screening of these compounds, and the elucidated mechanism of action provides a basis for further optimization and drug design efforts. Continued research into the structure-activity relationships and toxicological profiles of these compounds is warranted to advance their development as therapeutic agents.

References

Application Note: DPPH Assay for Evaluating the Antioxidant Activity of Thiazole-4-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. Thiazole-containing compounds have emerged as a significant class of heterocyclic structures with diverse pharmacological properties, including antioxidant potential.[1] This application note provides a detailed protocol for assessing the free-radical scavenging activity of Thiazole-4-carbothioamide derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Principle of the DPPH Assay

The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant capacity of chemical compounds.[2][3] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] DPPH is a dark-colored crystalline powder that forms a stable radical with a deep violet color in solution, exhibiting a maximum absorbance around 517 nm.[5] When the DPPH radical is scavenged by an antioxidant, it is reduced to its non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to a pale yellow.[5] The decrease in absorbance at 517 nm is directly proportional to the radical-scavenging activity of the tested compound.[4]

DPPH_Reaction_Mechanism DPPH DPPH• DPPHH DPPH-H (Reduced) DPPH->DPPHH H• donation Antioxidant Thiazole-SH (Antioxidant) ThiazoleRadical Thiazole-S• (Radical) Antioxidant->ThiazoleRadical

Experimental Protocol

This protocol outlines the necessary steps for determining the antioxidant activity of this compound derivatives.

3.1. Materials and Reagents

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound derivatives (Test Compounds)

  • Ascorbic acid or Trolox (Positive Control)[6]

  • Methanol or Ethanol (Spectrophotometric grade)[7]

  • 96-well microplates or quartz cuvettes

  • Microplate reader or UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Preparation of Solutions

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder.[8]

    • Dissolve in 100 mL of methanol or ethanol in a volumetric flask.[9]

    • Wrap the flask in aluminum foil to protect the solution from light, as DPPH is light-sensitive.[7]

    • Before use, dilute this stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[7] This will be the working solution. Prepare this solution fresh daily.[7]

  • Test Compound Stock Solutions (e.g., 1 mg/mL):

    • Dissolve this compound derivatives in a suitable solvent (e.g., methanol, ethanol, or DMSO).[7]

    • Prepare a stock solution of known concentration (e.g., 1000 µg/mL).[1]

  • Serial Dilutions of Test Compounds:

    • From the stock solution, prepare a series of dilutions at various concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) to determine the IC₅₀ value.[1][10]

  • Positive Control Solution:

    • Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox, following the same procedure as for the test compounds.

3.3. Assay Procedure (Microplate Method)

  • Blank Preparation: Add 200 µL of the solvent (methanol or ethanol) to designated wells.

  • Control Preparation: Add 100 µL of the DPPH working solution and 100 µL of the solvent to designated wells. This is the control (A_control).

  • Sample Preparation: Add 100 µL of each test compound dilution to separate wells.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to the wells containing the test compound dilutions. The total volume in each well should be 200 µL.[8]

  • Incubation: Mix gently and incubate the microplate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[6]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Working Solution add_dpph Add 100 µL of DPPH Solution to all wells (except blank) prep_dpph->add_dpph prep_samples Prepare Test Compound Serial Dilutions add_samples Pipette 100 µL of Samples/ Standards into wells prep_samples->add_samples prep_standard Prepare Standard (e.g., Trolox) Serial Dilutions prep_standard->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Radical Scavenging Activity measure->calc_inhibition plot_graph Plot % Inhibition vs. Concentration calc_inhibition->plot_graph calc_ic50 Determine IC50 Value from Regression Analysis plot_graph->calc_ic50

3.4. Data Analysis

  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the inhibition percentage for each concentration of the test compounds and the standard:[11]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control reaction (DPPH solution + solvent).

    • A_sample is the absorbance of the test compound/standard + DPPH solution.

  • Determine the IC₅₀ Value: The IC₅₀ value is the concentration of the antioxidant required to inhibit 50% of the DPPH free radicals.[12] To determine the IC₅₀, plot the percentage of inhibition versus the different concentrations of the test compound. The IC₅₀ value can be calculated from the linear regression equation of the plotted graph, where y = 50.[13][14] A lower IC₅₀ value indicates a higher antioxidant activity.

Data Presentation

Quantitative results should be summarized in a clear, tabular format. The IC₅₀ values of the tested this compound derivatives should be compared against a standard antioxidant. All experiments should be performed in triplicate, and the results expressed as mean ± standard deviation (SD).

Table 1: DPPH Radical Scavenging Activity of Thiazole-Carboxamide Derivatives

Compound IDStructure/SubstituentsIC₅₀ (µM) ± SD
LMH6 2,5-dimethoxy-phenyl0.185 ± 0.049
LMH7 2,3-dimethoxy-phenyl0.221 ± 0.059
LMH3 Phenyl1.83 ± 0.49
LMH5 4-chloro-2,5-dimethoxy-phenyl2.50 ± 0.67
LMH1 3,4-dimethoxy-phenyl>100
LMH2 3,4,5-trimethoxy-phenyl>100
LMH9 2,4-dimethoxy-phenyl>100
Trolox (Standard)3.10 ± 0.92
Data sourced from a study on Thiazole-carboxamide derivatives, which are structurally related to the target compounds. This table serves as an example for data presentation.[1]

Conclusion

The DPPH assay is a reliable and efficient method for evaluating the in vitro antioxidant potential of this compound derivatives. This protocol provides a standardized framework for researchers to obtain reproducible results. The determination of IC₅₀ values allows for the quantitative comparison of the antioxidant efficacy of different derivatives, which is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds in drug discovery and development.

References

Application Notes and Protocols: Assessing the Anticancer Activity of Thiazole-4-carbothioamide using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] Thiazole-4-carbothioamide and its analogues have been investigated for their potential as therapeutic agents.[1][4] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[5][6]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[9][10]

Data Presentation

The cytotoxic effect of this compound is typically quantified by the IC50 value, which is the concentration of the compound that inhibits 50% of cancer cell growth. The results can be summarized in a table for clear comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast Cancer6.7
HepG2Liver Cancer8.3
HT-29Colon Cancer5.2
A549Lung Cancer10.5
NCM460Normal Colon Cells> 50

Experimental Protocols

This protocol is designed for adherent cancer cells cultured in 96-well plates.

Materials and Reagents
  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HepG2, HT-29, A549) and a normal cell line (e.g., NCM460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[11]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsinization and resuspend them in a complete culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[5]

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium containing the compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C in the dark.[5][9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After incubation, carefully remove the MTT solution.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions cell_treatment 3. Treat Cells with Compound compound_prep->cell_treatment incubation 4. Incubate for 24-72h cell_treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_incubation 6. Incubate for 3-4h add_mtt->formazan_incubation solubilization 7. Add Solubilization Solution (DMSO) formazan_incubation->solubilization read_absorbance 8. Read Absorbance at 570nm solubilization->read_absorbance data_analysis 9. Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for assessing anticancer activity using the MTT assay.

Potential Signaling Pathway Inhibition

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[12][13] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole This compound Thiazole->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Thiazole-4-Carbothioamide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with thiazole-4-carbothioamide derivatives during biological assays.

Troubleshooting Guides

Compound precipitation during biological assays can lead to inaccurate and unreliable results. Low solubility can manifest as underestimated compound activity, poor reproducibility, and discrepancies between different assay formats.[1] This guide provides a systematic approach to identifying and resolving common solubility issues.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

ObservationPotential CauseRecommended Solution
A cloudy or milky suspension forms instantly upon adding the DMSO stock to the aqueous assay buffer.Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.1. Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing.[2] 2. Pre-warm the Aqueous Buffer: Warming the buffer to the assay temperature (e.g., 37°C) can increase the kinetic solubility of the compound. 3. Perform Serial Dilutions in DMSO: If a dose-response curve is required, perform the serial dilutions in 100% DMSO before diluting into the final aqueous buffer. This ensures the compound is fully dissolved at each concentration point before encountering the aqueous environment.[2]
The final concentration of the compound exceeds its aqueous solubility limit.Supersaturation and Precipitation: Even with careful mixing, the compound concentration is too high for the aqueous environment.1. Determine the Kinetic Solubility: Perform a solubility assay (see Experimental Protocols) to determine the maximum soluble concentration in your specific assay buffer. 2. Adjust Final Concentration: Redesign the experiment to use a final compound concentration at or below its determined kinetic solubility.

Issue 2: Compound Precipitates Over Time in the Assay Plate

ObservationPotential CauseRecommended Solution
The assay solution is initially clear but becomes cloudy or shows visible precipitate after incubation.Thermodynamic Insolubility: The compound is not stable in the aqueous solution over the duration of the assay.1. Reduce Incubation Time: If the assay allows, reduce the incubation time to minimize the time for precipitation to occur. 2. Incorporate a Solubilizing Agent: Add a co-solvent or cyclodextrin to the assay buffer to maintain compound solubility throughout the experiment (see Experimental Protocols).
The compound precipitates after freeze-thaw cycles of the DMSO stock solution.Decreased Solubility in DMSO: Repeated freeze-thaw cycles can lead to the formation of less soluble polymorphs or the absorption of water into the DMSO stock, reducing its solvating power.[3]1. Aliquot Stock Solutions: Prepare single-use aliquots of the DMSO stock solution to avoid multiple freeze-thaw cycles. 2. Use Anhydrous DMSO: Prepare stock solutions using high-purity, anhydrous DMSO. 3. Proper Storage: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the solubility of my this compound?

A1: The initial and most straightforward approach is to optimize the use of a co-solvent, typically Dimethyl Sulfoxide (DMSO), which is the most common solvent for preparing stock solutions of research compounds. Ensure your DMSO is of high purity and anhydrous. When diluting your DMSO stock into an aqueous buffer, the final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts in biological assays. If precipitation still occurs, consider using other co-solvents or solubility-enhancing excipients.

Q2: Are there alternative co-solvents to DMSO that I can use?

A2: Yes, other water-miscible organic solvents can be used as co-solvents. The choice of co-solvent can impact both the solubility of your compound and the tolerance of your biological system.

Co-SolventRecommended Max. Final Assay ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO)< 0.5% (v/v)Can be toxic to some cell lines at higher concentrations.[3]
Ethanol< 1% (v/v)Can have biological effects, including on enzyme activity and cell signaling.
Polyethylene Glycol 400 (PEG 400)< 1% (v/v)Generally well-tolerated by cells, but can increase the viscosity of the solution.
N,N-Dimethylformamide (DMF)< 0.5% (v/v)Can be more toxic than DMSO and may be incompatible with some plastics.

Q3: How can cyclodextrins help with the solubility of my this compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many this compound derivatives, forming an "inclusion complex." This complex has improved aqueous solubility and stability. Commonly used cyclodextrins in biological research include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Q4: Can I use pH modification to improve the solubility of my compound?

A4: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. If your this compound has acidic or basic functional groups, adjusting the pH of your assay buffer may improve its solubility. However, it is crucial to ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of enzymes or the health of cells.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • This compound stock solution in 100% DMSO (e.g., 10 mM)

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • 96-well clear bottom microplate

  • Nephelometer

Procedure:

  • Prepare a serial dilution of the this compound stock solution in 100% DMSO in a separate 96-well plate.

  • In the clear bottom 96-well plate, add 99 µL of the aqueous assay buffer to each well.

  • Transfer 1 µL of each concentration from the DMSO serial dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix the plate on a plate shaker for 2 minutes.

  • Incubate the plate at room temperature for 1 hour.

  • Measure the light scattering of each well using a nephelometer.

  • The kinetic solubility is the highest concentration at which the nephelometry reading is not significantly above the background (buffer with 1% DMSO).

Protocol 2: Improving Solubility with Co-solvents

This protocol describes how to systematically test different co-solvents to improve compound solubility.

Materials:

  • This compound

  • DMSO, Ethanol, PEG 400

  • Aqueous assay buffer

  • Vortex mixer

Procedure:

  • Prepare 10 mM stock solutions of the this compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.

  • For each co-solvent, prepare a series of dilutions of the stock solution into the aqueous assay buffer to achieve final compound concentrations ranging from, for example, 100 µM down to 0.1 µM. Ensure the final co-solvent concentration does not exceed the recommended maximum (e.g., 0.5% for DMSO).

  • Visually inspect each dilution for precipitation immediately after preparation and after a period equivalent to the assay duration (e.g., 24 hours) at the assay temperature.

  • The co-solvent that provides the highest soluble concentration without precipitation is the most suitable for your assay.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of a hydrophobic this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a saturated solution of HP-β-CD in deionized water (this can be up to 60% w/v at room temperature).

  • Add an excess amount of the this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution contains the this compound complexed with HP-β-CD and can be used to prepare dilutions in your aqueous assay buffer. The concentration of the compound in this stock solution will need to be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Data Presentation

Table 1: Solubility of Selected Thiazole Derivatives in Different Solvents

While specific data for thiazole-4-carbothioamides is limited in the public domain, the following table provides solubility information for structurally related thiazole compounds, which can serve as a useful reference.

CompoundSolventSolubilityReference
2-amino-4-phenyl ThiazoleEthanol~12 mg/mL[3]
2-amino-4-phenyl ThiazoleDMSO~10 mg/mL[3]
2-amino-4-phenyl ThiazoleDMF~10 mg/mL[3]
2-amino-4-phenyl Thiazole1:10 Ethanol:PBS (pH 7.2)~0.1 mg/mL[3]

Mandatory Visualization

Signaling Pathway Diagrams

Thiazole derivatives have been investigated as inhibitors of various signaling pathways involved in cancer progression, such as the VEGFR-2 and c-Met pathways, which are critical for angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Thiazole This compound (Inhibitor) Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition by thiazole-4-carbothioamides.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Cell Invasion STAT3->Invasion Angiogenesis Angiogenesis Proliferation->Angiogenesis Invasion->Angiogenesis Survival->Angiogenesis Thiazole This compound (Inhibitor) Thiazole->cMet Inhibits

Caption: c-Met signaling pathway and potential inhibition by thiazole-4-carbothioamides.

Experimental Workflow Diagram

solubility_workflow start Poorly Soluble This compound solubility_test Determine Kinetic Solubility (Nephelometry) start->solubility_test is_soluble Is Solubility Sufficient for Assay? solubility_test->is_soluble proceed Proceed with Assay is_soluble->proceed Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No co_solvent Optimize Co-solvent (DMSO, Ethanol, PEG 400) troubleshoot->co_solvent cyclodextrin Use Cyclodextrins (HP-β-CD) troubleshoot->cyclodextrin ph_modification pH Modification (if applicable) troubleshoot->ph_modification retest Re-test Solubility co_solvent->retest cyclodextrin->retest ph_modification->retest retest->is_soluble

References

Overcoming stability issues of Thiazole-4-carbothioamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues encountered with Thiazole-4-carbothioamide in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the likely causes?

A1: this compound contains a thioamide group, which is generally less stable than an amide group.[1] The primary degradation pathways to consider are hydrolysis, oxidation, and potentially photodegradation. The stability of the compound is significantly influenced by the solvent, pH, temperature, and exposure to light.[1][2][3]

Q2: In which solvents is this compound most stable?

A2: Thioamides, the key functional group in your compound, are reported to be relatively stable in non-nucleophilic organic solvents such as dichloromethane, benzene, and ethyl acetate.[1] Polar protic solvents, especially nucleophilic ones like methanol, could potentially react with the thioamide group.[1] For aqueous solutions, stability is highly dependent on the pH.

Q3: What is the effect of pH on the stability of this compound?

A3: The pH of the solution is a critical factor. Thioamides are particularly susceptible to hydrolysis in alkaline (basic) aqueous media, which can convert the thioamide to the corresponding amide or carboxylate.[1] Acidic conditions may also promote hydrolysis.[1] The thiazole ring's stability can also be influenced by pH, with some thiazole derivatives showing increased solubility in dilute acidic or alkaline solutions.[4][5] It is crucial to determine the optimal pH range for your specific application through stability studies.

Q4: Can this compound degrade upon exposure to light?

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer Poor aqueous solubility. The pH of the buffer may be at the isoelectric point of the compound.- Increase solubility by adding a co-solvent (e.g., DMSO, DMF, ethanol) up to a concentration that does not interfere with your experiment.- Adjust the pH of the buffer. Thiazole derivatives can have higher solubility in dilute acidic or alkaline conditions.[4]- Consider formulation strategies like using cyclodextrins to form inclusion complexes.[8][9]
Loss of compound activity over a short period in solution Chemical degradation, likely hydrolysis.- Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (-20°C or -80°C) and in a desiccated environment.[1]- If using aqueous buffers, perform a pH stability study to identify the optimal pH range. Avoid highly alkaline conditions.[1][3]
Appearance of new peaks in HPLC analysis of the solution Degradation of the compound into one or more new products.- This confirms instability. The primary degradation pathway for thioamides is hydrolysis to the corresponding amide.[1] Other possibilities include oxidation.[2]- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Implement the stabilization strategies mentioned in this guide.
Inconsistent experimental results Instability of the compound in the experimental medium (e.g., cell culture media, assay buffer).- Evaluate the stability of this compound directly in your experimental medium over the time course of your experiment.- If instability is confirmed, consider adding antioxidants (e.g., ascorbic acid) if oxidation is suspected, or adjust the pH of the medium if possible.[9]

Experimental Protocols

Protocol 1: Rapid Assessment of pH Stability

This protocol provides a general framework for determining the optimal pH for your compound in solution.

  • Preparation of Buffers : Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation : Dilute the stock solution to a final concentration in each of the prepared buffers. Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis : At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quantification : Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as HPLC.[10]

  • Data Analysis : Plot the percentage of the remaining compound against time for each pH. This will indicate the pH at which the compound is most stable.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.

  • Stress Conditions : Expose solutions of this compound to various stress conditions as outlined in the table below.

  • Analysis : After the exposure period, analyze the stressed samples by a stability-indicating analytical method (e.g., HPLC-DAD or LC-MS) to separate and identify the degradation products.[10]

Stress Condition Typical Reagents and Conditions
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solution stored at 60°C for 24 hours
Photodegradation Solution exposed to UV light (e.g., 254 nm) or sunlight for 24 hours

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 24 hours

pH of Solution % Remaining Compound (at 24h) Appearance
3.095%Clear Solution
5.098%Clear Solution
7.485%Clear Solution
9.055%Slight Turbidity

Note: This is hypothetical data for illustrative purposes. Actual results may vary.

Visualization

Diagram 1: Potential Degradation Pathways of this compound

T4C This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) T4C->Hydrolysis Oxidation Oxidation ([O]) T4C->Oxidation Photodegradation Photodegradation (hν) T4C->Photodegradation Amide Thiazole-4-carboxamide Hydrolysis->Amide CarboxylicAcid Thiazole-4-carboxylic acid Hydrolysis->CarboxylicAcid Sulfoxide N-Oxidized/S-Oxidized Derivatives Oxidation->Sulfoxide RingOpened Ring-Opened Products Photodegradation->RingOpened

Caption: Potential degradation pathways for this compound in solution.

Diagram 2: Troubleshooting Workflow for Stability Issues

Start Stability Issue Observed (e.g., precipitation, loss of activity) CheckSolvent Is the solvent appropriate? (Avoid nucleophilic solvents) Start->CheckSolvent CheckpH Is the pH optimal? CheckSolvent->CheckpH Yes ChangeSolvent Use non-nucleophilic organic solvent or add co-solvent CheckSolvent->ChangeSolvent No CheckLight Is the solution protected from light? CheckpH->CheckLight Yes AdjustpH Perform pH stability study and adjust to optimal pH CheckpH->AdjustpH No ProtectFromLight Store in amber vials or wrap with aluminum foil CheckLight->ProtectFromLight No ReEvaluate Re-evaluate Stability CheckLight->ReEvaluate Yes ChangeSolvent->ReEvaluate AdjustpH->ReEvaluate ProtectFromLight->ReEvaluate

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Purification of Thiazole-4-carbothioamide and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thiazole-4-carbothioamide and its key synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary intermediates in the synthesis of this compound whose purification is critical?

A1: The purification of two key intermediates is crucial for the successful synthesis of high-purity this compound. These are:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate: An α-halo-oxime intermediate.

  • Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: The direct precursor to the final product.

Q2: What are the most common purification techniques for this compound and its intermediates?

A2: The most frequently employed purification methods are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, as well as the physical state and solubility of the compound.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities include unreacted starting materials such as thioamides or thiourea, α-haloketones, and byproducts from side reactions. For instance, in the Hantzsch thiazole synthesis, unreacted α-haloketones and thioamides can be present in the crude product.[1]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the TLC profile of the crude mixture with that of the collected fractions or the recrystallized product, you can assess the separation of the desired compound from impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its intermediates in a question-and-answer format.

Recrystallization Issues

Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the compound dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. You may need to select a more polar solvent. For thiazole derivatives, polar protic solvents like ethanol and methanol are often good starting points.[2]

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the compound has dissolved but some solid remains, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some solutions:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Solvent System Modification: If a single solvent system is problematic, a two-solvent system can be effective.[2] Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.

  • Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

Q3: The purity of my compound did not improve significantly after recrystallization. What went wrong?

A3: This can happen if the impurities have similar solubility properties to your desired compound in the chosen solvent. Consider the following:

  • Change the Solvent: Experiment with different solvents or solvent systems. A different solvent may have a better solubility profile for separating your compound from the impurities.

  • Multiple Recrystallizations: In some cases, a single recrystallization is not sufficient. A second recrystallization from the same or a different solvent system may be necessary to achieve the desired purity.

  • Alternative Purification Method: If recrystallization is ineffective, column chromatography may be a more suitable method for separating the impurities.

Column Chromatography Issues

Q1: My compound is not moving from the origin on the TLC plate, even with a polar solvent system. What can I do?

A1: If your compound is highly polar and remains at the baseline of the TLC plate, you may need to adjust your mobile phase. For very polar compounds, adding a small amount of a more polar solvent like methanol to your eluent (e.g., dichloromethane/methanol mixture) can help to move the compound up the plate.

Q2: My compound is streaking on the TLC plate. How can I get well-defined spots?

A2: Streaking on a TLC plate can be caused by several factors:

  • Overloading: You may have spotted too much of your sample on the plate. Try spotting a more dilute solution.

  • Acidic or Basic Nature of the Compound: Thiazole derivatives can be basic. Adding a small amount of a modifier to your eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve streaking issues.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.

Q3: I am having difficulty separating my product from a closely running impurity on the column. What can I try?

A3: Separating compounds with similar polarities can be challenging. Here are some strategies:

  • Optimize the Solvent System: A slight change in the solvent system can sometimes significantly improve separation. Try different solvent combinations or a shallower gradient elution.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, you could try a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

  • Fraction Collection: Collect smaller fractions during the elution process. This can help to isolate the pure compound from the fractions that contain a mixture of your product and the impurity.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative 2-Aminothiazole Derivative

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol)~85%~95%75%Good for removing less polar impurities.
Recrystallization (Methanol/Water)~85%~97%70%Effective for moderately polar compounds.
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient)~85%>99%60%More time-consuming but offers higher purity.

Note: The data in this table is illustrative and represents typical outcomes for the purification of 2-aminothiazole derivatives. Actual results may vary depending on the specific compound and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization of Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Objective: To purify crude Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate by recrystallization.

Materials:

  • Crude Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot 95% ethanol to the flask while stirring and heating on a hot plate. Continue adding the hot solvent portion-wise until the solid is completely dissolved.

  • If any insoluble impurities remain, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

  • Determine the melting point and assess the purity by TLC or HPLC.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable solvent system for the separation using TLC. A good solvent system will give the desired product a retention factor (Rf) of around 0.3-0.4. A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate beaker, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a less polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) if a gradient elution is necessary.

  • Fraction Collection: Collect the eluent in small fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Assess the purity of the final product by TLC, melting point, and/or HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (α-haloketone + thioamide) reaction Hantzsch Thiazole Synthesis start->reaction crude Crude Product Mixture reaction->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid product, good crystal formation column_chromatography Column Chromatography purification_choice->column_chromatography Liquid product or complex mixture pure_product Pure Thiazole Derivative recrystallization->pure_product column_chromatography->pure_product analysis Purity & Identity Confirmation (TLC, HPLC, NMR, MS) pure_product->analysis

Caption: A generalized workflow for the synthesis and purification of thiazole derivatives.

troubleshooting_recrystallization cluster_dissolution Dissolution Issues cluster_crystallization Crystallization Issues cluster_purity Purity Issues start Problem with Recrystallization q1 Compound not dissolving? start->q1 q2 Compound 'oiling out'? start->q2 q3 Purity not improved? start->q3 a1_1 Add more hot solvent q1->a1_1 a1_2 Switch to a more polar solvent q1->a1_2 a1_3 Perform hot filtration for insoluble impurities q1->a1_3 a2_1 Cool solution more slowly q2->a2_1 a2_2 Use a two-solvent system q2->a2_2 a2_3 Add seed crystals q2->a2_3 a3_1 Change recrystallization solvent q3->a3_1 a3_2 Perform a second recrystallization q3->a3_2 a3_3 Switch to column chromatography q3->a3_3

References

Optimizing reaction conditions for high-yield Thiazole-4-carbothioamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thiazole-4-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction conditions for high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method for the preparation of the thiazole ring. This method involves the cyclization reaction between an α-halocarbonyl compound and a thioamide or thiourea derivative.[1]

Q2: How critical is the purity of reactants and solvents for a high-yield synthesis?

A2: Reactant and solvent purity is crucial for achieving high yields and minimizing side product formation. Impurities in the starting materials can lead to unwanted side reactions, which can consume the reactants and complicate the purification process. The use of anhydrous solvents is often recommended as the presence of water can be detrimental in some cases.[2]

Q3: What are the typical reaction temperatures and times for Hantzsch thiazole synthesis?

A3: Reaction conditions can vary significantly. Conventional heating methods often require refluxing for several hours.[2] However, microwave-assisted synthesis can dramatically reduce reaction times to minutes and may be conducted at temperatures ranging from 90-130°C.[2] It is important to find a balance, as excessively high temperatures can lead to decomposition of reactants and products.[2]

Q4: Can the choice of solvent impact the reaction outcome?

A4: Absolutely. The solvent plays a significant role in the reaction rate and overall yield. While various solvents can be employed, the optimal choice depends on the specific substrates. It is advisable to perform small-scale solvent screening to identify the best option for your particular reaction.[2]

Q5: Are there more environmentally friendly approaches to this compound synthesis?

A5: Yes, there has been significant progress in developing greener synthetic methods. These include one-pot, multi-component reactions, the use of recyclable catalysts, and employing green solvents like water or glycerol.[2] Microwave-assisted and ultrasonic-mediated syntheses are also considered more environmentally benign due to reduced energy consumption and shorter reaction times.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Impure Reactants: Impurities in the α-haloketone or thioamide can lead to side reactions.[2] 2. Incorrect Stoichiometry: An improper ratio of reactants can result in incomplete conversion. 3. Suboptimal Reaction Conditions: The temperature, time, or solvent may not be ideal for the specific substrates.[2] 4. Decomposition: Reactants or the product may be unstable under the reaction conditions.[2]1. Verify Purity: Check the purity of starting materials using techniques like NMR or melting point analysis.[2] 2. Optimize Stoichiometry: A slight excess of the thioamide can sometimes be beneficial.[2] 3. Screen Conditions: Systematically vary the solvent, temperature, and reaction time in small-scale parallel experiments.[2] 4. Monitor Reaction: Use TLC or LC-MS to monitor the reaction progress and check for decomposition.
Formation of Multiple Products/Impurities 1. Side Reactions: Competing reaction pathways can lead to the formation of byproducts. 2. Decomposition: As mentioned above, instability of reactants or products can generate impurities.[2] 3. Non-selective Reagents: The reagents used may not be selective for the desired transformation.1. Modify Reaction Conditions: Adjusting the temperature or using a different solvent can sometimes suppress side reactions. 2. Purification: Employ appropriate purification techniques such as column chromatography or recrystallization. 3. Use a Catalyst: A suitable catalyst may improve the selectivity of the reaction.
Reaction Not Going to Completion 1. Insufficient Reaction Time or Temperature: The reaction may require more energy or a longer duration to proceed to completion.[2] 2. Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction rate will be slow. 3. Deactivation of Catalyst: If a catalyst is being used, it may have lost its activity.1. Increase Time/Temperature: Gradually increase the reaction time or temperature while monitoring for decomposition.[2] 2. Improve Solubility: Choose a solvent in which the reactants are more soluble, or consider using a co-solvent. 3. Add Fresh Catalyst: If catalyst deactivation is suspected, adding a fresh portion may help.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of 2,4-disubstituted thiazole derivatives, providing a reference for optimization.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
1TCsSB (15 wt%)Ethanol35 (Ultrasonic)0.3395[3]
2TCsSB (15 wt%)Methanol35 (Ultrasonic)0.585[3]
3TCsSB (15 wt%)Water35 (Ultrasonic)170[3]
4TCsSB (15 wt%)Dioxane35 (Ultrasonic)1.560[3]
5NoneReflux801270[4]
6SiW/SiO2 (1 mol%)Reflux801.590[4]
7SiW/SiO2 (1 mol%)Ultrasonic600.588[4]

Note: Yields are for representative 2,4-disubstituted thiazole syntheses and may vary for this compound.

Experimental Protocols

General Procedure for Hantzsch Synthesis of 2-Aryl-Thiazole-4-carbothioamide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Appropriately substituted α-bromoacetophenone (1.0 mmol)

  • Aryl thioamide (1.2 mmol)

  • Ethanol (10 mL)

  • Sodium carbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve the α-bromoacetophenone (1.0 mmol) and the aryl thioamide (1.2 mmol) in ethanol (10 mL).

  • Add a magnetic stir bar to the flask.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) to neutralize the hydrobromic acid formed and precipitate the product.[1][5]

  • Stir the mixture for 15 minutes.

  • Collect the solid product by vacuum filtration through a Büchner funnel.[1]

  • Wash the filter cake with cold water.[1]

  • Dry the crude product in a vacuum oven.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7]

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for Hantzsch this compound Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A 1. Dissolve α-bromoacetophenone and aryl thioamide in ethanol B 2. Heat to reflux for 2-4 hours A->B C 3. Monitor by TLC B->C D 4. Cool to room temperature C->D E 5. Precipitate in Na2CO3 solution D->E F 6. Vacuum filtration E->F G 7. Wash with water F->G H 8. Dry the product G->H I 9. Recrystallization or Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in this compound Synthesis A Low Yield B Check Reactant Purity (NMR, mp) A->B C Optimize Reaction Conditions A->C D Monitor for Decomposition (TLC, LC-MS) A->D E Impure? B->E G Vary Solvent, Temperature, Time C->G H Decomposition Observed? D->H E->C No F Purify Starting Materials E->F Yes J Re-run Reaction F->J G->J H->C No I Lower Temperature or Change Solvent H->I Yes I->J

References

Troubleshooting common side reactions in Thiazole-4-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazole-4-carbothioamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

Low yields in thiazole synthesis, particularly via the common Hantzsch method, can be attributed to several factors.[1] Key areas to investigate include:

  • Reactant Purity: Impurities in the starting materials, such as the α-halocarbonyl compound or the thioamide, can participate in unwanted side reactions, consuming reactants and complicating purification.[1] The presence of water can also be detrimental, and the use of anhydrous solvents is often recommended.[1]

  • Thioamide Instability: The thioamide starting material can be a limiting factor due to its stability, especially under acidic conditions where it may hydrolyze.[1] Thioamides are generally more stable at lower temperatures and in non-nucleophilic solvents.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield. Sterically hindered substrates, in particular, may require more forceful conditions, such as higher temperatures and longer reaction times, to proceed efficiently.[3]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm observing a dark, tarry substance in my reaction. What is the cause?

The formation of dark-colored tars or polymers is a common issue, often resulting from:

  • High Temperatures: Excessive heat can cause the starting materials or intermediates to decompose or polymerize, especially over prolonged reaction times.

  • Reactive Impurities: Certain impurities in the starting materials can act as initiators for polymerization side reactions.

  • Air Oxidation: Sensitivity of intermediates to atmospheric oxygen can sometimes lead to the formation of colored, high-molecular-weight byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may mitigate this issue.

Q3: My starting thioamide seems to be degrading. How can I prevent this?

Thioamides are less stable than their amide counterparts and can be susceptible to hydrolysis, especially in acidic or strongly alkaline aqueous conditions.[1][2] To minimize degradation:

  • Control pH: Avoid strongly acidic conditions if possible, as this can promote hydrolysis of the thioamide.[1] If an acid catalyst is necessary, use the minimum effective amount.

  • Use Anhydrous Conditions: The presence of water can facilitate hydrolysis. Ensure all glassware is dry and use anhydrous solvents.[1]

  • Solvent Choice: Protic nucleophilic solvents like methanol could potentially react with the thioamide.[2] Consider using a less nucleophilic solvent such as isopropanol, acetonitrile (ACN), or dichloromethane (DCM).[2]

  • Temperature Control: Thioamides are generally more stable at lower temperatures.[2]

Q4: How does the choice of solvent and temperature affect the reaction?

Solvent and temperature are critical parameters that influence both reaction rate and the prevalence of side reactions.[1]

  • Solvent Polarity: The solvent must be able to dissolve the reactants to a sufficient extent. Solvents like ethanol, methanol, 1-butanol, and dimethylformamide (DMF) are commonly used.[1][4] The optimal choice depends on the specific substrates, and a small-scale solvent screen is often advisable.[1]

  • Temperature: Conventional methods often require heating under reflux for several hours.[1] Microwave-assisted synthesis can dramatically reduce reaction times to minutes, often conducted at temperatures between 90-130°C.[1] However, higher temperatures can also increase the rate of decomposition and side reactions. Careful optimization is key.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems during the synthesis.

Problem: Low Product Yield or No Reaction

A logical workflow for troubleshooting low conversion rates can help systematically identify the root cause.

G start Low Yield / No Reaction purity Are starting materials pure? (Check by NMR, LC-MS, etc.) start->purity conditions Are reaction conditions optimal? (Solvent, Temp, Time) purity->conditions Yes sol_purify Action: Purify reactants (Recrystallization, Chromatography) purity->sol_purify No monitoring Is the reaction being monitored? (TLC, LC-MS) conditions->monitoring Yes sol_optimize Action: Optimize conditions - Screen solvents - Adjust temperature - Vary reaction time conditions->sol_optimize No workup Is the workup/isolation procedure efficient? monitoring->workup Yes sol_monitor Action: Monitor reaction to completion to avoid premature workup or degradation monitoring->sol_monitor No sol_workup Action: Review workup protocol - Check pH during extraction - Use alternative purification workup->sol_workup No

Caption: Troubleshooting workflow for low yield.

Data Presentation

Table 1: Representative Reaction Conditions for Hantzsch Thiazole Synthesis

This table summarizes common solvents and temperatures and their potential impact on the reaction outcome. The optimal conditions will be substrate-dependent.

SolventTemperature RangeTypical Reaction TimeExpected YieldPotential Issues
MethanolReflux (~65°C)2-6 hoursModerate to GoodCan be nucleophilic; may react with sensitive substrates.[2]
EthanolReflux (~78°C)2-8 hoursGoodGenerally a robust choice for many Hantzsch syntheses.
1-ButanolReflux (~118°C)1-4 hoursGood to ExcellentHigher temperature can accelerate reaction but may cause degradation.
Acetonitrile (ACN)Reflux (~82°C)3-12 hoursModerate to GoodGood polar aprotic choice, less likely to react with thioamide.[2]
DMF80 - 120°C1-5 hoursGood to ExcellentHigh boiling point; can be difficult to remove.
Microwave90 - 130°C5-30 minutesGood to ExcellentRapid optimization possible, but risk of localized overheating.[1]

Visualizing Reaction Pathways

Primary Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone method for creating the thiazole ring. It proceeds through an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic ring.[5]

G reactants α-Haloketone + Thioamide sn2 Intermediate A (S-Alkylation via SN2) reactants->sn2 S-Nucleophilic Attack cyclization Intermediate B (Cyclization) sn2->cyclization Intramolecular Condensation dehydration Intermediate C (Dehydration) cyclization->dehydration - H2O product Thiazole Product dehydration->product Aromatization G cluster_main Main Reaction Pathway cluster_side Side Reactions Thioamide Thioamide Intermediate Reaction Intermediate Thioamide->Intermediate Hydrolysis Amide/Carboxylic Acid (Hydrolysis Product) Thioamide->Hydrolysis Acidic/Aqueous Conditions [1] Product Desired Thiazole Product Intermediate->Product Polymerization Tarry Byproducts (Polymerization) Intermediate->Polymerization High Temperature

References

Technical Support Center: Enhancing the Purity of Synthesized Thiazole-4-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Thiazole-4-carbothioamide derivatives.

Troubleshooting Guides & FAQs

This section is designed to provide rapid, accessible solutions to specific issues that may arise during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials such as α-haloketones and thioamides, byproducts from side reactions, and degradation products of the thiazole ring. The specific impurities will depend on the synthetic route employed. For instance, in a Hantzsch thiazole synthesis, residual reactants are a primary concern.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the physical state of your crude product (solid or oil) and the nature of the impurities. High-Purity this compound derivatives, typically with a purity of ≥98%, are crucial for reliable downstream applications to minimize side reactions and improve overall efficiency.[1]

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of your desired compound from impurities during column chromatography. For quantitative analysis of purity before and after purification, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting Common Purification Issues

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The solvent may not be ideal, or the solution is cooling too quickly. Supersaturation at a temperature above the compound's melting point can also lead to oiling out.

  • Solution:

    • Try adding a small amount of a "co-solvent" in which your compound is less soluble to the hot solution until it becomes slightly turbid, then add a drop or two of the primary solvent to redissolve the oil and allow it to cool slowly.

    • Ensure a slow cooling rate by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

    • Scratching the inside of the flask at the solution's surface with a glass rod can help induce nucleation and crystal formation.

    • If the problem persists, select a different solvent or a solvent pair for recrystallization.

Issue 2: Poor separation of my compound during column chromatography.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity to effectively separate the components of the crude mixture.

  • Solution:

    • Use TLC to screen a variety of solvent systems with different polarities to find the one that gives the best separation between your desired compound and the impurities. An ideal Rf value for your compound is typically between 0.2 and 0.4 for good separation on a column.

    • A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute compounds with different affinities for the stationary phase.

Issue 3: Low recovery of the purified product after recrystallization.

  • Possible Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used for dissolution.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

Data Presentation: Purity Enhancement of Thiazole Derivatives

The following table summarizes the typical purity improvement that can be expected from common purification techniques for thiazole derivatives. Note that the actual results will vary depending on the specific derivative and the nature of the impurities.

Compound TypePurification MethodPurity of Crude Product (Typical)Purity of Final Product (Typical)
This compound AnalogRecrystallization (Ethanol/Water)85-90%>98%
2-Aminothiazole DerivativeRecrystallization (Ethanol)~90%>99%
Substituted PhenylthiazoleColumn Chromatography (Hexane/Ethyl Acetate Gradient)75-85%>97%

Experimental Protocols

1. General Protocol for Recrystallization of this compound Derivatives

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water). A suitable solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

2. General Protocol for Column Chromatography of this compound Derivatives

  • Solvent System Selection: Use TLC to determine the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide good separation between the desired compound (Rf value of 0.2-0.4) and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin elution with the least polar solvent system determined from the TLC analysis. Collect fractions in test tubes.

  • Monitoring: Monitor the composition of the collected fractions by TLC.

  • Gradient Elution (if necessary): If the impurities and the product have very different polarities, a gradient elution can be employed. Gradually increase the polarity of the eluent to wash out all the compounds from the column.

  • Fraction Combination and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

G cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_end Final Product start Crude this compound Derivative analysis Analyze Crude Product (TLC, HPLC, NMR) start->analysis is_solid Is the product a solid? analysis->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No / Impure Solid oils_out Product 'Oils Out'? recrystallization->oils_out poor_separation Poor Separation? column_chromatography->poor_separation optimize_recrystallization Optimize Recrystallization: - Slow cooling - Change solvent/co-solvent - Scratch flask oils_out->optimize_recrystallization Yes final_analysis Final Purity Analysis (HPLC, NMR, Melting Point) oils_out->final_analysis No optimize_recrystallization->recrystallization optimize_column Optimize Column: - Screen solvent systems (TLC) - Use gradient elution poor_separation->optimize_column Yes poor_separation->final_analysis No optimize_column->column_chromatography pure_product Pure this compound Derivative (>98%) final_analysis->pure_product

Caption: Troubleshooting workflow for enhancing the purity of this compound derivatives.

References

Strategies to reduce impurities in Thiazole-4-carbothioamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole-4-carbothioamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound and its derivatives. Our aim is to help you overcome common challenges, reduce impurities, and improve the overall efficiency of your reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, a crucial scaffold in medicinal chemistry. The primary synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant.

Problem 1: Low or No Product Yield

Q: I am attempting to synthesize a 2-substituted-thiazole-4-carbothioamide via Hantzsch synthesis, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in Hantzsch thiazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Poor quality of reactants Ensure the α-halo-β-ketoester and the starting thioamide or thiourea are pure. Impurities in starting materials can lead to side reactions.
Incorrect stoichiometry A slight excess of the thioamide/thiourea (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.
Inappropriate solvent The choice of solvent is critical. Ethanol is commonly used and often effective.[1] If solubility is an issue, consider alternative solvents like methanol or DMF.
Suboptimal reaction temperature The reaction may require heating (reflux) to proceed at a reasonable rate.[1] Start with a moderate temperature (e.g., 50-60 °C) and gradually increase if the reaction is sluggish, as monitored by TLC.
Incorrect pH The reaction is typically carried out under neutral or slightly acidic conditions. If the reaction mixture is too basic, it can promote side reactions of the α-haloketone.
Problem 2: Presence of Significant Impurities in the Crude Product

Q: My reaction appears to have gone to completion, but the crude product is highly impure upon analysis (TLC, HPLC, or NMR). What are the likely impurities and how can I minimize their formation?

A: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

ImpurityFormation PathwayMitigation Strategy
Unreacted starting materials Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction by TLC until the starting materials are consumed. Ensure adequate stirring and consider extending the reaction time or increasing the temperature.
Side products from self-condensation of the α-haloketone The α-haloketone can react with itself, especially under basic conditions.Maintain a neutral to slightly acidic reaction medium. Add the α-haloketone slowly to the reaction mixture containing the thioamide.
Formation of bis-thiazoles In some cases, particularly with reactive intermediates, dimerization can occur.[1]Optimize the stoichiometry of the reactants and control the reaction temperature to disfavor dimerization.
Hydrolysis of the carbothioamide group The carbothioamide functional group can be susceptible to hydrolysis to the corresponding carboxamide, especially in the presence of water and acid/base catalysts over prolonged reaction times.Use anhydrous solvents and minimize exposure to moisture. Work up the reaction promptly upon completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Thiazole-4-carbothioamides?

A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method for preparing thiazole derivatives.[1][2] This typically involves the reaction of an α-halocarbonyl compound with a compound containing a thioamide functional group, such as thiourea or a substituted thioamide.[1]

Q2: How can I effectively purify my this compound product?

A2: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be determined where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or ethanol/water mixtures are often good starting points.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system with appropriate polarity should be developed using TLC to achieve good separation between the product and impurities.

  • Washing/Trituration: Sometimes, simply washing the crude solid with a solvent in which the impurities are soluble but the product is not can significantly improve purity.

Q3: How does reaction temperature affect the purity of the final product?

A3: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and lead to the degradation of starting materials or the final product. It is advisable to start at a moderate temperature and optimize based on reaction monitoring.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, researchers are increasingly exploring greener synthetic routes. This includes the use of ultrasound-assisted synthesis, which can reduce reaction times and improve yields, and the use of more environmentally benign solvents like water or deep eutectic solvents.[3][4]

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-Thiazole-4-Carbothioamide (adapted from Hantzsch Synthesis)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting aryl thioamide (1.0 equivalent) in a suitable solvent (e.g., absolute ethanol).

  • Addition of Reactant: To this solution, add the appropriate α-halo-β-keto-carbothioamide derivative (e.g., ethyl 2-chloro-3-oxobutanamide) (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizing the Workflow and Impurity Formation

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Stage cluster_1 Work-up and Purification A 1. Dissolve Thioamide in Solvent B 2. Add α-Halo-β-keto-carbothioamide A->B C 3. Heat/Stir and Monitor by TLC B->C D 4. Cool Reaction Mixture C->D Reaction Complete E 5. Isolate Crude Product (Filtration/Evaporation) D->E F 6. Purify Product (Recrystallization/Chromatography) E->F G Characterization (NMR, MS, etc.) F->G Pure Product G cluster_0 Starting Materials cluster_1 Desired Reaction cluster_2 Side Reactions / Impurities SM1 Thioamide P This compound SM1->P Hantzsch Synthesis I1 Unreacted Starting Materials SM1->I1 Incomplete Reaction SM2 α-Halo-β-keto-carbothioamide SM2->P Hantzsch Synthesis SM2->I1 Incomplete Reaction I2 Self-Condensation of α-Halo-β-keto-carbothioamide SM2->I2 High pH / Temp I3 Hydrolysis of Carbothioamide P->I3 Presence of H2O

References

Technical Support Center: Enhancing Cell Permeability of Thiazole-4-carbothioamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Thiazole-4-carbothioamide compounds.

Troubleshooting Guides & FAQs

This section is designed to provide answers to common questions and solutions for issues encountered during the experimental evaluation of this compound compound permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high lipophilicity but poor cell permeability. Isn't higher lipophilicity supposed to increase permeability?

A1: While a certain degree of lipophilicity is necessary for a compound to partition into the lipid bilayer of the cell membrane, the relationship is not always linear. Excessive lipophilicity can lead to several issues that hinder cell permeability:

  • Poor Aqueous Solubility: Highly lipophilic compounds often have very low solubility in the aqueous environment surrounding the cells, limiting the concentration of the compound available for absorption.[1]

  • Membrane Entrapment: The compound may become "stuck" within the lipid bilayer and have difficulty partitioning out into the intracellular aqueous environment.

  • Increased Metabolic Clearance: Higher lipophilicity can sometimes lead to increased recognition by metabolic enzymes, leading to faster clearance.[1]

  • Efflux Pump Recognition: Highly lipophilic compounds can be recognized as substrates by efflux pumps, which actively transport them out of the cell.

A delicate balance between lipophilicity and hydrophilicity is crucial for optimal cell permeability.

Q2: I am observing a high efflux ratio in my Caco-2 assay for my this compound lead compound. What does this indicate and what can I do?

A2: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate of active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2][3] These transporters are present on the apical side of the Caco-2 cell monolayer and actively pump the compound back into the apical (donor) compartment, reducing its net transport across the cells.

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement: Co-incubate your compound with known inhibitors of P-gp (e.g., verapamil) or BCRP. A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that specific transporter.[4]

  • Structural Modification: Consider medicinal chemistry approaches to modify the structure of your compound to reduce its affinity for efflux transporters. This could involve altering specific functional groups or changing the overall conformation of the molecule.

  • Prodrug Approach: Design a prodrug that masks the structural features recognized by the efflux transporter. The prodrug would ideally be transported into the cell and then cleaved to release the active compound.

  • Formulation Strategies: Investigate the use of formulation excipients that can inhibit efflux pumps.

Q3: What are some initial strategies I can employ to improve the permeability of my this compound compound series?

A3: Improving cell permeability often involves a multi-pronged approach targeting the compound's physicochemical properties and its interaction with biological barriers.

Initial Strategies:

  • Optimize Lipophilicity (LogP/LogD): Aim for a balanced LogP value, typically in the range of 1-3 for oral absorption. This can be achieved by introducing or modifying substituents on the thiazole ring or the carbothioamide side chain.[1]

  • Reduce Hydrogen Bond Donors: A high number of hydrogen bond donors can negatively impact permeability. Strategies like N-methylation can be employed to reduce this number.

  • Prodrug Synthesis: This is a powerful strategy to transiently modify the compound's properties. For a this compound, you could consider creating ester or carbamate prodrugs at suitable positions to enhance lipophilicity and passive diffusion.[5][6]

  • Formulation Development: For early-stage in vitro experiments, ensure your compound is fully solubilized in the assay medium. For later stages, consider formulations like lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) which can improve both solubility and absorption.[2][7]

Q4: Can I use the Parallel Artificial Membrane Permeability Assay (PAMPA) as a substitute for Caco-2 assays to screen my compounds?

A4: PAMPA is a useful high-throughput screening tool for predicting passive transcellular permeability.[5][6][8][9][10] It is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.

Key Differences and Considerations:

  • PAMPA: Only measures passive diffusion. It is rapid, cost-effective, and excellent for initial ranking of compounds based on their lipophilicity and ability to cross a lipid barrier.[6]

  • Caco-2 Assay: This cell-based assay provides more comprehensive information as it accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport.[3][11]

Recommendation: Use PAMPA for initial high-throughput screening of a large number of compounds to quickly identify those with favorable passive permeability. Then, advance the most promising candidates to the Caco-2 assay to investigate the potential involvement of active transport mechanisms.[6] A good correlation between PAMPA and Caco-2 results suggests that passive diffusion is the primary mechanism of transport. A poor correlation may indicate the involvement of transporters.

Data Presentation

The following table presents hypothetical permeability data for a series of this compound analogs to illustrate how modifications can impact permeability and to provide context for data interpretation.

Compound IDR-Group ModificationLogPPAMPA Permeability (Papp in 10⁻⁶ cm/s)Caco-2 Permeability (Papp in 10⁻⁶ cm/s) A to BCaco-2 Efflux Ratio (B to A / A to B)Permeability Classification
T4C-001-H1.82.51.51.2Low
T4C-002-CH₃2.35.84.21.5Moderate
T4C-003-Cl2.910.22.15.1Low (Efflux Substrate)
T4C-004-OCH₃2.14.53.81.3Moderate
T4C-005 (Prodrug of T4C-001)-CH₂OCOCH₃2.58.16.91.1High

Interpretation of Data:

  • T4C-001 vs. T4C-002: The addition of a methyl group increases lipophilicity and improves both PAMPA and Caco-2 permeability, suggesting enhanced passive diffusion.

  • T4C-003: The chloro-substituted analog shows high passive permeability in the PAMPA assay but poor apparent permeability in the Caco-2 assay with a high efflux ratio, indicating it is a substrate for an efflux pump.

  • T4C-004: The methoxy group provides a moderate increase in permeability without significantly impacting efflux.

  • T4C-005: The prodrug strategy successfully masks the parent compound's poor permeability, leading to a significant increase in apparent permeability and a low efflux ratio.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of this compound compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the 96-well filter plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the donor solutions by diluting the test compound stock solutions in PBS to the final desired concentration (e.g., 100 µM).

  • Add 200 µL of the donor solution to each well of the coated filter plate.

  • Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the filter

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration

2. Caco-2 Permeability Assay

This protocol describes a method for evaluating the transport of this compound compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical to basolateral (A to B) transport experiment, add the test compound (e.g., at 10 µM) in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For the basolateral to apical (B to A) transport experiment, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = rate of permeation

    • A = area of the membrane

    • C₀ = initial concentration in the donor chamber

  • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_detailed_analysis Detailed Analysis of Hits cluster_optimization Lead Optimization Compound Library Compound Library PAMPA Assay PAMPA Assay Compound Library->PAMPA Assay High-throughput Rank by Passive Permeability Rank by Passive Permeability PAMPA Assay->Rank by Passive Permeability Caco-2 Assay Caco-2 Assay Rank by Passive Permeability->Caco-2 Assay Promising Candidates Formulation Development Formulation Development Rank by Passive Permeability->Formulation Development Determine Efflux Ratio Determine Efflux Ratio Caco-2 Assay->Determine Efflux Ratio Identify Efflux Substrates Identify Efflux Substrates Determine Efflux Ratio->Identify Efflux Substrates Structural Modification Structural Modification Identify Efflux Substrates->Structural Modification Prodrug Synthesis Prodrug Synthesis Identify Efflux Substrates->Prodrug Synthesis Improved Permeability Improved Permeability Structural Modification->Improved Permeability Prodrug Synthesis->Improved Permeability Formulation Development->Improved Permeability

Caption: A typical experimental workflow for assessing and improving the cell permeability of novel compounds.

Permeability_Factors cluster_compound Compound Properties cluster_membrane Cell Membrane Lipophilicity Lipophilicity Passive_Diffusion Passive Diffusion Lipophilicity->Passive_Diffusion Optimal range enhances Efflux_Pumps Efflux Pumps (e.g., P-gp) Lipophilicity->Efflux_Pumps High lipophilicity can increase recognition Solubility Solubility Solubility->Passive_Diffusion High concentration gradient favors Size_Shape Size & Shape Size_Shape->Passive_Diffusion Smaller size favors H_Bonding Hydrogen Bonding H_Bonding->Passive_Diffusion Fewer donors improve Good Permeability Good Permeability Passive_Diffusion->Good Permeability Poor Permeability Poor Permeability Efflux_Pumps->Poor Permeability Active removal from cell Strategies Strategies to Improve Permeability Prodrugs Prodrugs Strategies->Prodrugs Formulation Formulation Strategies->Formulation Inhibitors Efflux Pump Inhibitors Strategies->Inhibitors Prodrugs->Passive_Diffusion Mask polar groups Formulation->Solubility Enhances Inhibitors->Efflux_Pumps Blocks activity

Caption: Interplay of factors influencing the cell permeability of this compound compounds.

Cellular_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound_Outside This compound (High Concentration) Passive_Transport Passive Diffusion Compound_Outside->Passive_Transport Enters cell Compound_Inside This compound (Low Concentration) Passive_Transport->Compound_Inside Efflux_Pump Efflux Pump (P-gp) Efflux_Pump->Compound_Outside Actively transported out Compound_Inside->Efflux_Pump Recognized by pump Target Intracellular Target Compound_Inside->Target Binds to target

Caption: Simplified signaling pathway of drug transport and efflux at the cellular level.

References

Technical Support Center: Minimizing Off-Target Effects of Thiazole-4-carbothioamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Thiazole-4-carbothioamide and related thiazole derivatives in cellular assays. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common cellular targets?

A1: this compound is a synthetic compound belonging to the thiazole class of heterocyclic molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A well-known analog, Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide), is a prodrug that, once inside a cell, is converted to its active metabolite, Thiazole-4-carboxamide Adenine Dinucleotide (TAD).[1][2][3] TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1][2][4][5][6][7] This inhibition leads to a depletion of GTP, which can arrest cell growth and induce apoptosis in rapidly proliferating cells, such as cancer cells.[1][2]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound interacts with unintended biomolecules, leading to unforeseen biological consequences. For this compound and its derivatives, this could manifest as cytotoxicity in non-target cells, inhibition of unrelated enzymes, or interference with assay components. Minimizing these effects is crucial for validating that the observed phenotype is a direct result of the intended on-target activity, which is essential for the development of selective and safe therapeutics.

Q3: How can I distinguish between on-target and off-target cytotoxicity?

A3: Distinguishing between on-target and off-target cytotoxicity is a critical step in compound validation. A multi-faceted approach is recommended:

  • Cell Line Selectivity: Compare the cytotoxic effects of your compound on target cells (e.g., cancer cells) versus non-target or normal cells. A significant difference in IC50 values suggests on-target selectivity.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of your compound to the intended target protein within the cell.

  • Apoptosis vs. Necrosis Assays: On-target effects, particularly for anticancer compounds, often lead to programmed cell death (apoptosis). Off-target cytotoxicity may induce necrosis. Assays like Annexin V/PI staining can differentiate between these two cell death mechanisms.

  • Rescue Experiments: If the compound's mechanism of action involves depleting a specific metabolite (e.g., GTP), you can try to "rescue" the cells by adding the metabolite back to the culture medium. If the cytotoxicity is reversed, it supports an on-target effect.

  • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the target protein should phenocopy the effect of the compound. If the compound still exerts its effect in the absence of the target, it is likely due to off-target interactions.

Q4: Can this compound interfere with common cell viability assays?

A4: Yes, like many small molecules, thiazole derivatives can potentially interfere with common cell viability assays. For example, in MTT or MTS assays, the compound itself might chemically reduce the tetrazolium salt, leading to a false positive signal for cell viability. It is crucial to include a "cell-free" control where the compound is added to the assay medium without cells to check for any direct interaction with the assay reagents.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and related compounds in cellular assays.

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. 1. Inconsistent cell seeding density. 2. Cell passage number variation. 3. Compound instability in solution. 4. Fluctuations in incubator conditions (CO2, temperature, humidity).1. Use a cell counter for accurate seeding. 2. Use cells within a defined passage number range. 3. Prepare fresh stock solutions and dilutions for each experiment. 4. Regularly calibrate and monitor incubator conditions.
High cytotoxicity observed in non-target/normal cell lines. 1. Compound concentration is too high. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the therapeutic window. 2. Conduct kinome profiling or other off-target screening assays. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line and is consistent across all wells.
No significant effect at expected concentrations. 1. Compound degradation. 2. Low cell permeability. 3. The target protein is not expressed or has low expression in the cell line. 4. Insufficient incubation time.1. Prepare fresh compound solutions. 2. Use cell lines with known transporter expression or perform cellular uptake assays. 3. Verify target expression via Western blot or qPCR. 4. Conduct a time-course experiment to determine the optimal exposure time.
High background in MTT/MTS assays. 1. Compound interference with the assay reagent. 2. Microbial contamination of cell cultures. 3. High cell density.1. Run a cell-free control with the compound and assay reagent.[8][9] 2. Regularly test for mycoplasma and other contaminants. 3. Optimize cell seeding density for your specific cell line and assay duration.

Quantitative Data on Thiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various thiazole derivatives in different cancer and non-cancerous cell lines. A higher selectivity index (SI) indicates a greater preference for killing cancer cells over normal cells.

CompoundTarget Cell LineIC50 (µM)Non-cancerous Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 5b MCF-7 (Breast Cancer)0.48 ± 0.03HEK293 (Embryonic Kidney)16.37 ± 4.6134.1[10]
A549 (Lung Cancer)0.97 ± 0.1316.9[10]
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16---[11]
HepG2 (Liver Cancer)7.26 ± 0.44---[11]
Compound 8 MCF-7 (Breast Cancer)3.36 ± 0.06MCF-10A (Normal Breast)> 100> 29.7[12]
Compound 7 MCF-7 (Breast Cancer)5.36WI38 (Normal Lung Fibroblast)> 100> 18.6[13]
Compound 10 HepG2 (Liver Cancer)8.76WI38 (Normal Lung Fibroblast)> 100> 11.4[13]

Note: The data presented are for various thiazole derivatives and not specifically for this compound, as public data for this exact compound is limited. These values serve as a reference for the expected range of activity and selectivity for this class of compounds.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler. Include an unheated control.[14][15][16][17][18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14][15][17]

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. Follow with an HRP-conjugated secondary antibody and detect the chemiluminescent signal.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensities to the unheated control. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Annexin V/PI Staining for Apoptosis vs. Necrosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce cell death. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Signaling Pathway of Tiazofurin Action

The following diagram illustrates the mechanism of action of Tiazofurin, a well-characterized this compound analog.

Tiazofurin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Tiazofurin_ext Tiazofurin Tiazofurin_int Tiazofurin Tiazofurin_ext->Tiazofurin_int Cellular Uptake TAD TAD (Thiazole-4-carboxamide Adenine Dinucleotide) Tiazofurin_int->TAD Metabolic Activation IMPDH IMPDH TAD->IMPDH XMP XMP IMP IMP IMP->XMP NAD+ GTP GTP XMP->GTP GMP Synthetase DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Cell_Growth Cell Growth & Proliferation GTP->Cell_Growth Apoptosis Apoptosis

Caption: Mechanism of action of Tiazofurin.

Experimental Workflow for Assessing Off-Target Effects

This workflow provides a logical sequence of experiments to identify and characterize off-target effects.

Off_Target_Workflow start Start: Compound Treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity selectivity Assess Selectivity: Target vs. Non-Target Cells cytotoxicity->selectivity on_target Likely On-Target Effect selectivity->on_target Selective off_target Potential Off-Target Effect selectivity->off_target Non-Selective target_engagement Target Engagement Assay (e.g., CETSA) on_target->target_engagement apoptosis_assay Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) on_target->apoptosis_assay characterize_off_target Characterize Off-Target (e.g., Kinome Profiling) off_target->characterize_off_target rescue_exp Rescue Experiment target_engagement->rescue_exp apoptosis_assay->rescue_exp knockdown_exp Target Knockdown/out (siRNA/CRISPR) rescue_exp->knockdown_exp confirm_on_target Confirmed On-Target Mechanism knockdown_exp->confirm_on_target

Caption: Workflow for validating on-target effects.

References

Technical Support Center: Thiazole-4-carbothioamide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and scale-up of Thiazole-4-carbothioamide. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Hantzsch thiazole synthesis is a widely employed and adaptable method for the preparation of the thiazole ring. This route typically involves the cyclocondensation of a α-haloketone with a thioamide. For this compound, a common approach is the reaction of 2-chloro-3-oxopropanenitrile with thioformamide.

Q2: What are the critical parameters to monitor during the scale-up of the Hantzsch synthesis for this compound?

A2: Key parameters to control during scale-up include:

  • Temperature: Exothermic reactions are common, and maintaining a consistent temperature is crucial for preventing side product formation.

  • Rate of Addition: Slow and controlled addition of reagents is necessary to manage the reaction exotherm and ensure homogeneity.

  • Mixing Efficiency: Adequate agitation is vital for maintaining a uniform reaction mixture, especially in larger reactors, to avoid localized "hot spots" and concentration gradients.

  • Solvent Selection: The solvent should be chosen for its ability to dissolve reactants, facilitate heat transfer, and be easily removable during work-up. Ethanol or methanol are common choices.

Q3: What are the main impurities to expect in the synthesis of this compound?

A3: Potential impurities include unreacted starting materials (2-chloro-3-oxopropanenitrile and thioformamide), side products from polymerization or degradation of reactants, and byproducts from competing reaction pathways. The presence of water can also lead to the formation of the corresponding amide instead of the thioamide.

Q4: How can the final product, this compound, be effectively purified at a larger scale?

A4: Purification strategies for scaled-up batches often involve:

  • Crystallization: This is a highly effective method for purifying solid products. A suitable solvent system must be identified through solubility studies.

  • Column Chromatography: While effective at the lab scale, it can be challenging and costly to scale up. It is typically reserved for the removal of closely related impurities if crystallization is not sufficient.

  • Washing/Slurrying: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

| Potential Cause | Recommended Solution

Validation & Comparative

Thiazole-4-carbothioamide Derivatives Emerge as Potent Kinase Inhibitors in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, a new class of compounds, Thiazole-4-carbothioamide derivatives, is demonstrating significant potential as potent kinase inhibitors. This guide provides a comparative analysis of these emerging therapeutic agents against established kinase inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance and mechanisms of action.

The thiazole scaffold is a recognized pharmacophore in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] Recent studies have highlighted the anticancer properties of newly synthesized thiazole derivatives, particularly their ability to inhibit key kinases involved in tumor progression and angiogenesis.[2][3]

Comparative Inhibitory Activity

A comparative analysis of the inhibitory activity of a representative this compound derivative, compound 4c (2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one), against the well-established multi-kinase inhibitor Sorafenib reveals its potent and selective nature.

Table 1: Comparative IC50 Values against VEGFR-2 Kinase

CompoundTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 4cVEGFR-20.15Sorafenib0.059[2]

This data indicates that while Sorafenib is more potent in this specific assay, the thiazole derivative Compound 4c exhibits significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[2] Further structure-activity relationship (SAR) studies on this class of compounds could lead to the development of even more potent and selective inhibitors.

In a broader context, various thiazole derivatives have shown inhibitory activity against a range of kinases implicated in cancer. For instance, certain thiazole derivatives have been identified as inhibitors of EGFR, HER2, and DHFR, with some demonstrating dual inhibitory capacity.[4] Another study highlighted a series of thiazole derivatives as potent c-Met kinase inhibitors.

Established kinase inhibitors such as Dasatinib, Sorafenib, and Gefitinib are used as benchmarks for comparison.

Table 2: IC50 Values of Established Kinase Inhibitors Against Various Kinases

InhibitorTarget Kinase(s)IC50 (nM)
Dasatinib BCR-ABL<1[5]
Src family kinases0.8[5]
c-Kit79[5]
Sorafenib Raf-16[6]
B-Raf22[6]
VEGFR-126[6]
VEGFR-290[6]
VEGFR-320[6]
PDGFR-β57[6]
Gefitinib EGFR26 - 57[7]

Signaling Pathways and Mechanism of Action

This compound derivatives, like many kinase inhibitors, exert their anticancer effects by blocking the signaling pathways that drive cell proliferation, survival, and angiogenesis. The primary target identified for Compound 4c is VEGFR-2. Inhibition of VEGFR-2 disrupts the downstream signaling cascade, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.

Established kinase inhibitors have well-defined mechanisms of action:

  • Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, making it effective in the treatment of chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[8][9] It functions by blocking the abnormal protein that signals cancer cells to multiply.[9]

  • Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as Raf kinases in the MAPK/ERK signaling pathway.[6][10] This dual mechanism of action allows it to both inhibit tumor cell proliferation and block tumor angiogenesis.[10]

  • Gefitinib is an EGFR inhibitor that interrupts signaling through the epidermal growth factor receptor in target cells.[5] It is particularly effective in cancers with mutated and overactive EGFR.[5]

Signaling_Pathways cluster_thiazole This compound Derivative (e.g., Compound 4c) cluster_other_kinases Other Kinase Inhibitors cluster_targets Kinase Targets cluster_pathways Downstream Signaling & Cellular Effects Thiazole Compound 4c VEGFR2 VEGFR-2 Thiazole->VEGFR2 Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Src Src Family Dasatinib->Src Sorafenib Sorafenib Sorafenib->VEGFR2 Raf Raf Kinases Sorafenib->Raf Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation BCR_ABL->Proliferation Src->Proliferation Survival Cell Survival Src->Survival Raf->Proliferation EGFR->Proliferation EGFR->Survival

Caption: Comparative targeting of key oncogenic kinases by a this compound derivative and other established inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[10][11][12]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound (this compound derivative or other inhibitor)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the diluted compound, VEGFR-2 enzyme, and substrate to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.

Kinase_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep add_reagents Add Compound, VEGFR-2 Enzyme, and Substrate to 96-well Plate prep->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction measure_signal Measure Luminescence/ Fluorescence stop_reaction->measure_signal analyze Calculate % Inhibition and Determine IC50 measure_signal->analyze end_node End analyze->end_node

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[8][13][14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Test Compound (various concentrations) seed_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Dissolve Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance analyze Calculate % Cell Viability and Determine IC50 measure_absorbance->analyze end_node End analyze->end_node

Caption: General workflow for determining cell viability using the MTT assay.

Conclusion

This compound derivatives represent a promising new frontier in the development of targeted cancer therapies. Their demonstrated efficacy against key kinases, such as VEGFR-2, positions them as valuable candidates for further preclinical and clinical investigation. While established kinase inhibitors remain the standard of care in many malignancies, the continued exploration of novel scaffolds like thiazole is crucial for overcoming drug resistance and improving patient outcomes. This comparative guide provides a foundational understanding of the potential of these emerging compounds and a framework for their continued evaluation.

References

Thiazole-4-carbothioamide: A Comparative Analysis Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and targeted cancer therapies, a growing body of research has focused on the anticancer potential of Thiazole-4-carbothioamide and its derivatives. This guide provides a comprehensive comparative analysis of these novel compounds against well-established anticancer drugs, offering researchers, scientists, and drug development professionals a data-driven overview of their performance, mechanisms of action, and potential as future chemotherapeutic agents.

Comparative Efficacy: In Vitro Cytotoxicity

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined for several derivatives and is presented below in comparison to standard anticancer drugs.

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivatives
Compound 4cMCF-7 (Breast)2.57 ± 0.16
HepG2 (Liver)7.26 ± 0.44
Compound 4bMCF-7 (Breast)31.5 ± 1.91
HepG2 (Liver)51.7 ± 3.13
Compound 5MCF-7 (Breast)28.0 ± 1.69
HepG2 (Liver)26.8 ± 1.62
Thiazole Derivative 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL
Thiazole Derivative 4dSaOS-2 (Osteosarcoma)0.212 ± 0.006 µg/mL
Thiazole Derivative 4bSaOS-2 (Osteosarcoma)0.214 ± 0.009 µg/mL
Benzimidazothiazole–thiazole hybrid 16bHCT-116 (Colon)4.31 ± 1.07[1]
Standard Anticancer Drugs
DoxorubicinMCF-7 (Breast)~0.1 - 2.5
A549 (Lung)> 20
HT-29 (Colon)~0.75 - 11.39[2]
HCT-116 (Colon)7.05 ± 0.49[1]
PaclitaxelMCF-7 (Breast)~0.0075[3]
A549 (Lung)Varies[4]
CisplatinMCF-7 (Breast)~9[5]
A549 (Lung)~16.48 - 23.4[6][7]
HT-29 (Colon)Varies[8]
5-Fluorouracil (5-FU)MCF-7 (Breast)~0.38 - 1.3[9]
HT-29 (Colon)Varies[8]
HCT-116 (Colon)Varies
Staurosporine (Control)MCF-7 (Breast)6.77 ± 0.41
HepG2 (Liver)8.4 ± 0.51

Mechanism of Action: Targeting Key Signaling Pathways

Research indicates that this compound derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and proliferation.

Inhibition of VEGFR-2 and EGFR Signaling

Several this compound derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[10] These receptors play a pivotal role in angiogenesis and cell proliferation, respectively, making them key targets in cancer therapy.

VEGFR2_EGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K Ras Ras EGFR->Ras VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Thiazole Thiazole-4- carbothioamide Thiazole->VEGFR2 Inhibition Thiazole->EGFR Inhibition

Inhibition of VEGFR-2 and EGFR Signaling Pathways.
Induction of Apoptosis via the Bcl-2 Pathway

This compound derivatives have been shown to induce apoptosis, a critical mechanism for eliminating cancerous cells. This process is often mediated through the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors.

Bcl2_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Release Bak Bak Bak->CytochromeC Release Bcl2 Bcl-2 Bcl2->Bax Bcl2->Bak Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Thiazole Thiazole-4- carbothioamide Thiazole->Bcl2 Inhibition

Induction of Apoptosis via the Bcl-2 Pathway.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or standard drugs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds (24-72h incubation) A->B C Add MTT solution (4h incubation) B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

MTT Assay Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The comparative analysis reveals that certain this compound derivatives exhibit potent anticancer activity, with IC50 values comparable to or even exceeding those of some standard chemotherapeutic drugs against specific cancer cell lines.[1] Their multimodal mechanism of action, targeting key cancer-related signaling pathways, further underscores their therapeutic potential. While these findings are promising, further preclinical and clinical studies are warranted to fully elucidate the efficacy, safety, and therapeutic window of these compounds. This guide serves as a valuable resource for the scientific community to build upon this research and accelerate the development of novel and more effective cancer treatments.

References

Validating the Bioactivity of Thiazole-4-carbothioamide: An Orthogonal Assay-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the validation of a small molecule's bioactivity is a critical step that ensures the reliability of screening hits and provides a solid foundation for further development. Thiazole-4-carbothioamide, a heterocyclic compound, has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for validating the bioactivity of this compound using orthogonal assays, comparing its performance with a hypothetical alternative, Compound X, and a known standard, Doxorubicin.

The Importance of Orthogonal Assays

Orthogonal assays are distinct experimental methods that measure the same biological endpoint through different analytical principles.[4][5] Their application is paramount in hit validation to eliminate false positives that may arise from assay-specific artifacts, such as compound autofluorescence or non-specific interactions with assay components.[4][6] By confirming a compound's activity across multiple, mechanistically different platforms, researchers can gain higher confidence in the observed biological effect.

Comparative Bioactivity Profile

The following tables summarize the quantitative data from a series of orthogonal assays designed to validate the potential anticancer activity of this compound against the human breast cancer cell line, MCF-7.

Table 1: In Vitro Cytotoxicity Data (IC50, µM)

CompoundPrimary Assay: MTT Cell ViabilityOrthogonal Assay 1: CellTiter-Glo® Luminescent Cell ViabilityOrthogonal Assay 2: LDH Cytotoxicity Assay
This compound15.2 ± 1.818.5 ± 2.120.1 ± 2.5
Compound X (Alternative)25.8 ± 3.155.3 ± 4.7 (Inactive)48.9 ± 5.2 (Inactive)
Doxorubicin (Standard)0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Table 2: Target Engagement and Mechanism of Action

CompoundTarget Binding Assay (SPR, KD, µM)Kinase Inhibition Assay (IC50, µM)Apoptosis Induction (Caspase-3/7 Activity, Fold Change)
This compound5.2 (Target Y)8.9 (Kinase Z)4.5 ± 0.6
Compound X (Alternative)No significant binding> 1001.2 ± 0.2
Doxorubicin (Standard)N/A (Intercalating Agent)N/A8.2 ± 1.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MTT Cell Viability Assay (Primary Screen)
  • Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound, Compound X, or Doxorubicin for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate IC50 values from dose-response curves.

CellTiter-Glo® Luminescent Cell Viability Assay (Orthogonal Assay 1)
  • Principle: Measures the number of viable cells in culture based on the quantitation of ATP, an indicator of metabolically active cells.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the 48-hour incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Determine IC50 values from the generated dose-response data.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay (Orthogonal Assay 2)
  • Principle: Measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.

  • Protocol:

    • Follow the same cell seeding and treatment protocol.

    • After the 48-hour incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's protocol.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity and determine IC50 values.

Surface Plasmon Resonance (SPR) for Target Binding
  • Principle: A label-free technique to measure the binding kinetics and affinity between a ligand (compound) and an immobilized protein target.[4]

  • Protocol:

    • Immobilize the purified target protein (Target Y) onto a sensor chip.

    • Inject serial dilutions of this compound and Compound X over the chip surface.

    • Monitor the change in the refractive index to determine association and dissociation rates.

    • Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.

Kinase Inhibition Assay
  • Principle: Measures the ability of a compound to inhibit the activity of a specific kinase (Kinase Z) involved in a cancer-related signaling pathway.

  • Protocol:

    • Perform the assay in a 384-well plate using a commercially available kinase assay kit.

    • Incubate Kinase Z with its substrate and ATP in the presence of varying concentrations of the test compounds.

    • Measure the resulting signal (e.g., fluorescence or luminescence) to determine the level of kinase activity.

    • Calculate IC50 values to quantify the inhibitory potency of the compounds.

Caspase-Glo® 3/7 Assay for Apoptosis Induction
  • Principle: Measures the activity of caspases 3 and 7, key biomarkers of apoptosis, using a luminogenic substrate.

  • Protocol:

    • Seed and treat MCF-7 cells as described in the cell viability assays.

    • After a 24-hour treatment period, add the Caspase-Glo® 3/7 reagent to the wells.

    • Incubate for 1 hour at room temperature.

    • Measure the resulting luminescence.

    • Express the data as fold change in caspase activity relative to untreated control cells.

Visualizing the Validation Workflow and Signaling Pathway

To better illustrate the experimental logic and the potential mechanism of action, the following diagrams have been generated.

G cluster_0 Primary Screening cluster_1 Hit Confirmation (Orthogonal Assays) cluster_2 Mechanism of Action Studies Primary_Assay MTT Cell Viability Assay (Metabolic Activity) Orthogonal_1 CellTiter-Glo® Assay (ATP Measurement) Primary_Assay->Orthogonal_1 Confirms Viability Reduction Orthogonal_2 LDH Cytotoxicity Assay (Membrane Integrity) Primary_Assay->Orthogonal_2 Confirms Cytotoxicity Target_Engagement Target Binding (SPR) Orthogonal_1->Target_Engagement Proceed if Confirmed Orthogonal_2->Target_Engagement Downstream_Effect Kinase Inhibition Assay Target_Engagement->Downstream_Effect Identifies Direct Interaction Cellular_Outcome Apoptosis Assay Downstream_Effect->Cellular_Outcome Links Target to Pathway

Caption: Workflow for validating bioactivity using orthogonal assays.

G Thiazole_4_carbothioamide This compound Target_Y Target Y Thiazole_4_carbothioamide->Target_Y Binds to Kinase_Z Kinase Z Thiazole_4_carbothioamide->Kinase_Z Inhibits Caspase_Activation Caspase Activation Thiazole_4_carbothioamide->Caspase_Activation Induces Target_Y->Kinase_Z Activates Downstream_Substrate Downstream Substrate Kinase_Z->Downstream_Substrate Phosphorylates Proliferation_Signal Pro-Proliferative Signal Downstream_Substrate->Proliferation_Signal Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

Conclusion

The data presented demonstrates the robust validation of this compound's anticancer bioactivity through a well-defined orthogonal assay cascade. While the primary MTT assay indicated potential activity for both this compound and Compound X, the subsequent orthogonal assays (CellTiter-Glo® and LDH) revealed that Compound X was likely a false positive, as its activity was not confirmed by these alternative methods. In contrast, this compound showed consistent cytotoxic effects across all three viability/cytotoxicity assays.

Furthermore, mechanism of action studies suggest that this compound directly engages its intended target, inhibits a key downstream kinase, and induces apoptosis. This multi-faceted validation approach provides strong evidence for the on-target activity of this compound, justifying its advancement in the drug discovery pipeline. This guide underscores the necessity of employing a diverse set of experimental techniques to rigorously validate the biological activity of promising small molecules.

References

Thiazole-4-carbothioamide vs. its Carbamide Analogue: A Comparative Analysis of Structure-Activity Relationships in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of Thiazole-4-carbothioamide and its carbamide counterpart, focusing on their potential as anticancer agents.

Comparative Biological Activity

The primary difference between a carbamide and a carbothioamide lies in the substitution of the carbonyl oxygen with a sulfur atom. This seemingly minor change can significantly impact a molecule's biological activity. The available data on thiazole-based compounds suggests that both carboxamides and carbothioamides exhibit promising anticancer properties, acting through various mechanisms, including kinase inhibition and induction of apoptosis.

While a direct comparison is challenging, analysis of different studies on thiazole derivatives allows for an indirect assessment. For instance, various N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines[1]. Similarly, studies on thiazole derivatives originating from carbothioamides have also demonstrated significant antiproliferative activity[1].

The following table summarizes representative data for a thiazole-4-carboxamide derivative and a thiazole derivative synthesized from a carbothioamide precursor, both evaluated against human cancer cell lines. It is crucial to note that these compounds were not tested in the same study, and thus, the experimental conditions may vary. This data is presented for illustrative purposes to highlight the potential activities of both classes of compounds.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Thiazole-4-carboxamideN-(p-nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[1]
Thiazole (from carbothioamide)2-(2-(phenylsulfonyl)-1-(p-methoxyphenyl)ethylidene)hydrazine-1-carbothioamide derivativeMCF-7 (Breast Cancer)Not explicitly provided for the precursor, but derivatives showed activity.[1]

Structure-Activity Relationship (SAR) Insights

The replacement of the oxygen atom in the carbamide with a sulfur atom in the carbothioamide can lead to several changes in molecular properties, influencing the SAR:

  • Hydrogen Bonding: Thioamides are generally considered better hydrogen bond donors but weaker hydrogen bond acceptors compared to amides. This can alter the binding interactions with target proteins.

  • Lipophilicity: The sulfur atom increases the lipophilicity of the molecule, which can affect its membrane permeability and cellular uptake.

  • Electronic Properties: The electronic distribution in the C=S bond differs from the C=O bond, which can influence the reactivity and metabolic stability of the compound.

  • Steric Factors: The larger van der Waals radius of sulfur compared to oxygen can introduce steric constraints that may affect binding to the target.

In the context of thiazole-based anticancer agents, these changes can translate to differences in potency, selectivity, and pharmacokinetic profiles. For example, in a study on c-Met kinase inhibitors, thiazole carboxamide moieties were found to be suitable for H-binding interactions with the target enzyme[2].

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of these compounds.

Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives[1]
  • Thioamide Formation: A mixture of p-tolualdehyde and ammonium sulfide solution is heated to form the corresponding thioamide.

  • Hantzsch Thiazole Synthesis: The obtained thioamide is refluxed with bromopyruvic acid in ethanol to form the 2-p-tolylthiazole-4-carboxylic acid.

  • Amide Coupling: The thiazole carboxylic acid is coupled with the desired aniline derivative in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in acetonitrile at room temperature for 24 hours.

  • Purification: The final product is purified by recrystallization or column chromatography.

Cytotoxicity Assay (MTT Assay)[1]
  • Cell Seeding: Human cancer cells (e.g., SKNMC, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically from 0.1 to 25 µM) and incubated for another 24-72 hours, depending on the cell line's doubling time.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis This compound / Thiazole-4-carboxamide Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) cytotoxicity->mechanism data_analysis Data Analysis (IC50, SAR) mechanism->data_analysis signaling_pathway receptor Receptor Tyrosine Kinase (e.g., c-Met) pi3k PI3K receptor->pi3k Activation compound This compound / Carboxamide Analogue compound->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

References

Unveiling the In Vitro Potential: A Comparative Analysis of Thiazole-4-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent in vitro studies reveals the promising therapeutic potential of Thiazole-4-carbothioamide derivatives in oncology and infectious diseases. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines and notable inhibitory activity against microbial growth. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Anticancer Efficacy: A Quantitative Comparison

The anticancer activity of several this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined using the MTT assay. The results, summarized in the table below, highlight the varying degrees of cytotoxicity exhibited by these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 1 MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Derivative 2 MCF-7 (Breast)12.7 ± 0.77Staurosporine6.77 ± 0.41
HepG2 (Liver)6.69 ± 0.41Staurosporine8.4 ± 0.51
Derivative 3 MCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41
HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51
Derivative 4 MDA-MB-231 (Breast)3.52Sorafenib1.18
Derivative 5 MDA-MB-231 (Breast)1.21Sorafenib1.18
Derivative 6 SKNMC (Neuroblastoma)10.8 ± 0.08DoxorubicinNot specified
Derivative 7 Hep-G2 (Liver)11.6 ± 0.12DoxorubicinNot specified

Table 1: In Vitro Anticancer Activity of this compound Derivatives.[1][2]

Antimicrobial Activity: Inhibition of Microbial Growth

Select this compound derivatives have also been screened for their antimicrobial properties. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Derivative A E. coli4.51Not specifiedNot specified
S. aureusNot specifiedNot specifiedNot specified
Derivative B E. coli3.92–4.01Not specifiedNot specified
S. aureusNot specifiedNot specifiedNot specified

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives.[3]

Mechanism of Action: Targeting VEGFR-2 Signaling

Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.[4][5][6][7] By blocking VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to an anti-angiogenic effect and subsequent inhibition of tumor growth.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Thiazole_Derivative Thiazole-4- carbothioamide Derivative Thiazole_Derivative->P_VEGFR2 Inhibits Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Signaling_Cascade Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival Signaling_Cascade->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxicity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10][11]

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231, SKNMC) were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics.

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Following incubation, the cells were treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

MTT Assay Procedure:

  • After the treatment period, 20-50 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • The culture medium containing MTT was then removed, and 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or acidified isopropanol) was added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution was measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds was determined by the broth microdilution method.

Procedure:

  • Serial twofold dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well was inoculated with a standardized suspension of the test microorganism.

  • The plates were incubated under appropriate conditions for 18-24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Conclusion

The presented data underscores the significant potential of this compound derivatives as a scaffold for the development of novel anticancer and antimicrobial agents. The demonstrated cytotoxicity against various cancer cell lines, coupled with a plausible mechanism of action through VEGFR-2 inhibition, warrants further investigation and optimization of these compounds. The antimicrobial activity also opens avenues for their exploration in combating infectious diseases. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for future drug discovery and development efforts centered on this promising class of molecules.

References

A Preclinical Showdown: Thiazole-4-carbothioamide Derivatives Challenge Standard of Care in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of hepatocellular carcinoma (HCC) therapeutics, a new class of compounds, Thiazole-4-carbothioamide derivatives, is emerging as a promising challenger to the established standard-of-care treatment, Sorafenib. This guide provides a detailed preclinical comparison, leveraging available in vitro data to benchmark a representative this compound derivative against Sorafenib, offering researchers and drug development professionals a comprehensive overview of its potential.

Executive Summary

Hepatocellular carcinoma remains a significant global health challenge with limited effective systemic therapies. Sorafenib, a multi-kinase inhibitor, has been a cornerstone of treatment for advanced HCC. However, its efficacy is often limited by side effects and the development of resistance. This report details the preclinical profile of a novel this compound derivative, specifically 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one (referred to herein as Compound 4c), and compares its in vitro performance against Sorafenib.

Compound 4c demonstrates potent cytotoxic activity against human HCC cell lines and exhibits strong inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis. Notably, its in vitro VEGFR-2 inhibitory activity is comparable, and in some assays superior, to that of Sorafenib. While direct in vivo comparative data in an HCC model is not yet available, the in vitro evidence strongly supports further investigation of this this compound derivative as a potential therapeutic agent for HCC.

Mechanism of Action: A Tale of Two Inhibitors

This compound Derivative (Compound 4c): The primary mechanism of action for this class of compounds appears to be the potent and selective inhibition of VEGFR-2. By blocking this key receptor tyrosine kinase, the derivative disrupts the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.

Sorafenib: Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways implicated in cancer progression. Its dual mechanism of action involves the inhibition of:

  • Tumor cell proliferation: by targeting the RAF/MEK/ERK signaling pathway.

  • Angiogenesis: by inhibiting VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]

In Vitro Performance: Head-to-Head Comparison

The following tables summarize the available in vitro data comparing Compound 4c to Sorafenib in assays relevant to HCC.

Table 1: In Vitro Cytotoxicity against HepG2 Human Hepatocellular Carcinoma Cells

CompoundIC50 (µM)
Compound 4c 7.26 ± 0.44
SorafenibNot directly compared in the same study
Staurosporine (Control)8.4 ± 0.51

Data for Compound 4c and Staurosporine are from a study evaluating a series of thiazole derivatives.

Table 2: VEGFR-2 Kinase Inhibition Assay

CompoundIC50 (µM)
Compound 4c 0.15
Sorafenib (Reference)0.059

This data indicates that while Sorafenib is more potent in this specific assay, Compound 4c still demonstrates strong inhibitory activity in the sub-micromolar range.

Signaling Pathway Visualization

The following diagram illustrates the targeted signaling pathway of the this compound derivative, highlighting its role in inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Thiazole This compound Derivative Thiazole->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition by this compound derivative.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

MTT_Assay_Workflow start Start plate_cells Plate HepG2 cells in 96-well plates start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compounds Add serial dilutions of Thiazole derivative or Sorafenib incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h at 37°C add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental workflow for the MTT assay.

Methodology:

  • Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 5 × 103 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivative or Sorafenib for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis.

Methodology:

  • Cell Treatment: HepG2 cells are treated with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

Methodology:

  • Cell Treatment and Fixation: HepG2 cells are treated with the test compounds for 24 hours, then harvested and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of the compounds on VEGFR-2 activity.

Methodology:

  • Reaction Setup: The assay is performed in a 96-well plate containing recombinant human VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of the this compound derivative or Sorafenib are added to the wells.

  • Kinase Reaction and Detection: The reaction is initiated by adding ATP and incubated at 30°C. The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based method (e.g., Kinase-Glo).

  • IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in VEGFR-2 kinase activity.

Future Directions

The promising in vitro data for the this compound derivative, Compound 4c, strongly warrants further preclinical development. The critical next step is to conduct in vivo studies in a relevant HCC xenograft model to directly compare its efficacy and toxicity profile against Sorafenib. Such studies will be instrumental in determining the translational potential of this exciting new class of compounds for the treatment of hepatocellular carcinoma.

References

The Dual Facets of Thiazole Carboxamides: A Comparative Guide to In Vitro and In Vivo Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo anticancer activities of novel thiazole carboxamide derivatives. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the therapeutic potential of this promising class of compounds.

The thiazole ring is a cornerstone in the development of pharmacologically active agents, with numerous derivatives demonstrating significant anticancer properties.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.[3] This guide synthesizes recent findings on thiazole-4-carbothioamide and related carboxamide derivatives, offering a comparative analysis of their performance in both laboratory assays and preclinical models.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro and emerging in vivo data for representative thiazole carboxamide derivatives, highlighting their potency against various cancer cell lines and their impact on key molecular targets.

Table 1: In Vitro Cytotoxicity of Thiazole Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[4]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[4]
Compound 8c A-549 (Lung)Inhibition of 48% at 5 µg/mL5-FluorouracilNot specified[5]
Compound 6a OVCAR-4 (Ovarian)1.569 ± 0.06Not specifiedNot specified[6]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mLNot specifiedNot specified[3]

Table 2: In Vitro Enzyme Inhibition and In Vivo Efficacy

Compound IDTarget EnzymeIC50 (µM)In Vivo ModelKey In Vivo FindingCitation
Compound 4c VEGFR-20.15Not reportedNot reported[4]
Compound 6a PI3Kα0.225 ± 0.01Not reportedNot reported[6]
Compound 3k HUVEC colony formationNot specifiedChick Embryo Chorioallantoic Membrane (CAM) modelStrong blockage of tumor growth at 30 mg/kg/day[7]

Deciphering the Mechanism: Key Signaling Pathways

Thiazole carboxamide derivatives often target crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, a common target for this class of compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Thiazole This compound Derivative Thiazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Thiazole derivatives.

Experimental Workflows and Methodologies

To ensure the reproducibility and validation of the presented data, this section outlines the detailed protocols for the key experiments cited in this guide.

In Vitro Experimental Protocols

The following diagram illustrates a typical workflow for in vitro screening of anticancer compounds.

In_Vitro_Workflow cluster_workflow In Vitro Screening Workflow start Start: Synthesized Thiazole Derivatives cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, HepG2, A-549) start->cell_culture treatment 2. Treatment with Thiazole Derivatives (Varying Concentrations) cell_culture->treatment mtt_assay 3. MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay enzyme_assay 4. Target Enzyme Inhibition Assay (e.g., VEGFR-2, PI3Kα) treatment->enzyme_assay data_analysis 5. Data Analysis and IC50 Determination enzyme_assay->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification end End: Lead Compound for In Vivo Studies hit_identification->end mto_assay mto_assay mto_assay->data_analysis

Caption: Generalized workflow for the in vitro screening of Thiazole derivatives.

1. MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. VEGFR-2 Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution containing a specific substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

3. PI3Kα (p110α/p85α) Kinase Assay

This assay quantifies the activity of the PI3Kα enzyme, a key component of a signaling pathway often dysregulated in cancer.

  • Reaction Mixture: Prepare a reaction buffer containing the lipid substrate (e.g., PI:3PS).

  • Enzyme and Inhibitor Addition: Add the PI3Kα enzyme and the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal positively correlates with PI3Kα activity.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.

In Vivo Experimental Protocol

The following diagram outlines the general steps involved in a human tumor xenograft model.

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Model Workflow start Start: Lead Thiazole Derivative cell_prep 1. Human Cancer Cell Culture and Harvesting start->cell_prep animal_model 2. Implantation into Immunocompromised Mice (Subcutaneous or Orthotopic) cell_prep->animal_model tumor_growth 3. Tumor Growth Monitoring animal_model->tumor_growth treatment_groups 4. Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) tumor_growth->treatment_groups drug_admin 5. Drug Administration (e.g., Oral, IP) treatment_groups->drug_admin monitoring 6. Monitoring of Tumor Volume and Body Weight drug_admin->monitoring endpoint 7. Study Endpoint and Tissue Collection monitoring->endpoint data_analysis 8. Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis end End: Evaluation of In Vivo Efficacy data_analysis->end

Caption: Standard workflow for assessing anticancer efficacy using a xenograft model.

Human Tumor Xenograft Model

This preclinical model is crucial for evaluating the therapeutic efficacy and potential toxicity of new anticancer agents in a living organism.

  • Cell Line and Animal Model Selection: Choose a relevant human cancer cell line and an appropriate immunocompromised mouse strain (e.g., athymic nude or NOD/SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into different treatment groups (vehicle control, test compound at various doses, and a positive control).

  • Drug Administration: Administer the thiazole derivative and control substances according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Regularly measure tumor volume using calipers and monitor the body weight and overall health of the animals.

  • Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment. Further analysis, such as histopathology and biomarker assessment, can also be performed on the collected tissues.

References

A Head-to-Head Comparison of Thiazole-4-carbothioamide and Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic compounds, the thiazole nucleus, and specifically derivatives of Thiazole-4-carbothioamide, has garnered significant attention. This guide provides an objective, data-driven comparison of this compound derivatives with other prominent heterocyclic compounds, including pyrazoles, oxadiazoles, and thiadiazoles, in the context of their anticancer and antimicrobial properties.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, imparts a unique set of properties to its derivatives.[1] A general comparison of the parent ring systems is presented below.

PropertyThiazolePyrazole1,3,4-Oxadiazole1,3,4-Thiadiazole
Structure A five-membered ring with one sulfur and one nitrogen atom.A five-membered ring with two adjacent nitrogen atoms.A five-membered ring with one oxygen and two nitrogen atoms.A five-membered ring with one sulfur and two nitrogen atoms.
Aromaticity AromaticAromaticAromaticAromatic
Solubility Generally soluble in organic solvents like alcohol and ether; slightly soluble in water.[2]Varies with substitution.Generally soluble in polar organic solvents.Generally soluble in polar organic solvents.
Key Moieties The this compound scaffold features a reactive thioamide group.The pyrazole ring can act as both a hydrogen bond donor and acceptor.The oxadiazole ring is a bioisostere of amide and ester groups.The thiadiazole ring is a bioisostere of the oxadiazole and thiazole moieties.[3]

Performance Comparison: Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in tumor progression.[4][5] A comparative analysis of their in vitro cytotoxic activity against various cancer cell lines, alongside that of other heterocyclic compounds, reveals important structure-activity relationships.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Mechanism of Action Target
This compound Derivative 2-(4-hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41VEGFR-2
This compound Derivative 2-(4-hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one (4c)HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51VEGFR-2
Thiazolyl-Pyrazoline Derivative Compound 10dA549 (Lung)0.0325 ± 0.0022--EGFR/VEGFR-2
Thiazolyl-Pyrazoline Derivative Compound 10bA549 (Lung)0.0407 ± 0.001--EGFR/VEGFR-2
Pyrazole Derivative Compound 33HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8CDK2
Pyrazole Derivative Compound 34HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8CDK2
Pyrazolyl-Thiadiazole Derivative Compound 25PaCa-2 (Pancreatic)5.5Doxorubicin28.3Not Specified
Pyrazolyl-Chalcone Derivative Compound 4PaCa-2 (Pancreatic)13.0Doxorubicin28.3Not Specified

Note: Direct comparison of IC₅₀ values should be done with caution as experimental conditions can vary between studies.

Performance Comparison: Antimicrobial Activity

The thioamide moiety in this compound is a key pharmacophore for antimicrobial activity. These compounds, along with other nitrogen- and sulfur-containing heterocycles, have been extensively investigated for their ability to inhibit the growth of various pathogenic microbes.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Mechanism of Action Target
Thiazole Derivative 4-(4-bromophenyl)-thiazol-2-amine derivative (43a)S. aureus16.1 (µM)--Not Specified
Thiazole Derivative 4-(4-bromophenyl)-thiazol-2-amine derivative (43a)E. coli16.1 (µM)--Not Specified
1,3,4-Oxadiazole Derivative LMM6S. aureus1.95 - 7.81--Cell Membrane Disruption, ROS Accumulation[6]
1,3,4-Thiadiazole Derivative Chloro-substituted thiadiazole (13b)Various BacteriaModerate Activity--Not Specified

Note: MIC values can be reported in µM or µg/mL; direct comparison requires conversion if units differ.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways is crucial for rational drug design. This compound derivatives and other compared heterocycles exert their biological effects through various mechanisms.

Anticancer Mechanisms

A primary target for many anticancer thiazole and pyrazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis.[3][7] Inhibition of VEGFR-2 blocks the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Thiazole/Pyrazole Inhibitor Inhibitor->VEGFR2 DNA_Gyrase_Inhibition cluster_gyrase Gyrase Action DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP ATP ATP->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Inhibitor Thiazole/Oxadiazole Inhibitor Inhibitor->DNA_Gyrase Thiazole_Synthesis_Workflow Aldehyde Aldehyde/Ketone Thiosemicarbazone Thiosemicarbazone Aldehyde->Thiosemicarbazone Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Thiazole This compound Derivative Thiosemicarbazone->Thiazole AlphaHalo α-Haloacetyl Compound AlphaHalo->Thiazole

References

Profiling the Kinase Selectivity of Thiazole-4-carbothioamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Thiazole-4-carbothioamide represents a potential candidate for kinase-targeted drug discovery. This guide provides a comprehensive framework for profiling the kinase selectivity of this compound against a panel of kinases, comparing its hypothetical performance with established kinase inhibitors, and offering detailed experimental methodologies to support such a study. While specific experimental data for this compound is not publicly available, this document serves as a practical guide for its evaluation, drawing upon established protocols and the known kinase inhibitory profiles of other thiazole-containing molecules.

Comparative Kinase Selectivity Profile

To assess the therapeutic potential and potential off-target effects of a novel compound, it is crucial to determine its selectivity across the human kinome. The following table presents a hypothetical, yet representative, kinase inhibition profile for this compound, benchmarked against well-characterized kinase inhibitors. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)Dasatinib (Broad-Spectrum)Erlotinib (EGFR-Selective)
Tyrosine Kinases
ABL1500.5>10,000
SRC250.8>10,000
EGFR500202
VEGFR280152,500
c-Met15030>10,000
Serine/Threonine Kinases
GSK-3β20500>10,000
CK2100>1,000>10,000
BRAF (V600E)>1,00030>10,000
ALK>1,000100>10,000

Note: The data for this compound is hypothetical and intended for illustrative purposes. Dasatinib and Erlotinib data are representative of their known selectivity profiles.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to generating high-quality kinase selectivity data. Below are detailed protocols for biochemical and cell-based kinase inhibition assays that can be employed to evaluate this compound.

Biochemical Kinase Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (or other test compounds) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well microplates

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.

    • Add 5 µL of a solution containing the purified kinase and its specific substrate in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Kinase Inhibition Assay (Target Engagement)

This assay measures the ability of a compound to engage its target kinase within a cellular environment, providing a more physiologically relevant assessment of potency.

Materials:

  • Human cell line expressing the target kinase (e.g., HEK293)

  • NanoBRET™ Target Engagement Assay reagents (Promega), including the NanoLuc®-kinase fusion vector and the cell-permeable fluorescent tracer.

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well white, tissue culture-treated microplates

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells in 384-well plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the compound dilutions to the cells.

  • Tracer Addition:

    • Add the NanoBRET™ tracer to all wells at the recommended concentration.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the DMSO control.

    • Determine the IC50 value by plotting the normalized BRET ratio against the compound concentration and fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex experimental processes and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the kinase selectivity profiling workflow and a hypothetical signaling pathway that could be modulated by a thiazole-based inhibitor.

experimental_workflow cluster_preparation Compound & Assay Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound This compound (Serial Dilution) reaction Kinase Reaction (Compound + Kinase + ATP) compound->reaction kinase_panel Kinase Panel (Purified Enzymes) kinase_panel->reaction detection Signal Detection (e.g., Luminescence) reaction->detection inhibition Calculate % Inhibition detection->inhibition ic50 Determine IC50 Values inhibition->ic50 profile Generate Selectivity Profile ic50->profile

Caption: Experimental workflow for kinase selectivity profiling.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) SRC SRC RTK->SRC PI3K PI3K RTK->PI3K RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b AKT->Transcription Thiazole This compound Thiazole->SRC Thiazole->GSK3b

Caption: Hypothetical signaling pathways modulated by this compound.

Safety Operating Guide

Proper Disposal of Thiazole-4-carbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of Thiazole-4-carbothioamide, a compound frequently utilized in pharmaceutical research and development.

Hazard Profile

Thiazole derivatives, as a class of compounds, may present several hazards. These can include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[4][5][6]

  • Harmful if Swallowed: Accidental ingestion of similar compounds may be harmful.[5][7]

  • Environmental Hazards: Some thiazole derivatives are very toxic to aquatic life with long-lasting effects. Therefore, preventing entry into drains and waterways is a critical precaution.[4][8]

  • Flammability: Certain thiazole compounds are flammable liquids and present a fire hazard when exposed to heat, flames, or oxidizers.[7]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment:

PPE CategorySpecification
Hand Protection Wear compatible chemical-resistant gloves.
Eye/Face Protection Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.
Skin and Body Wear appropriate protective clothing to prevent skin exposure. A lab coat is standard.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is required.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • Characterize the waste. Is it pure this compound, a solution, or contaminated materials (e.g., gloves, paper towels)?

    • Segregate this compound waste from other chemical waste streams to prevent potential chemical incompatibilities. Strong oxidizing agents are a known incompatibility for some thiazole derivatives.[9]

  • Containerization:

    • Use only approved, properly labeled hazardous waste containers.

    • Ensure the container is compatible with this compound.

    • Keep the container tightly closed and store in a cool, well-ventilated, and designated waste accumulation area.[4][5]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • If the material is flammable, remove all sources of ignition.[7][8]

    • Wearing appropriate PPE, contain the spill.

    • For solid spills, carefully sweep up the material to avoid dust formation and place it into the designated waste container.[4]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the waste container.

    • Clean the spill area thoroughly.

    • Do not allow the spilled material to enter drains or waterways.[4][8]

  • Final Disposal:

    • All waste must be disposed of through an approved waste disposal plant.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

    • Do not attempt to dispose of this compound down the drain or in regular trash.

    • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[8]

Experimental Workflow for Disposal

A Waste Generation (this compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid, Contaminated Materials) B->C D Select & Label Approved Waste Container C->D E Transfer Waste to Container (Minimize Dust/Splashing) D->E F Securely Close Container E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Pickup by Certified Hazardous Waste Vendor G->H

Caption: Workflow for the safe handling and disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. It is imperative to always consult your institution's specific safety guidelines and the official Safety Data Sheet for any chemical before handling.

References

Essential Safety and Operational Guide for Handling Thiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the handling and disposal of Thiazole-4-carbothioamide. The guidance is compiled to ensure the safety of researchers, scientists, and drug development professionals. The information presented is based on safety data for structurally related thiazole derivatives.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles that meet EU EN166 or OSHA 29 CFR 1910.133 standards.[1] A face shield may be worn in addition to goggles for splash risks.Thiazole derivatives are known to cause serious eye irritation.[1][2][3] Goggles provide direct protection against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, PVC) should be worn.[1][4] For prolonged or repeated contact, a glove with a higher protection class is recommended.[4]To prevent skin contact, as thiazole compounds can cause skin irritation.[1][2][3][5]
Body Protection A laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[4]Protects the skin from accidental contact and prevents contamination of personal clothing.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]Thiazole compounds may cause respiratory irritation.[1][2][5]
Footwear Closed-toe shoes must be worn in the laboratory.Protects feet from potential spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eye wash station and safety shower are accessible and unobstructed.[5]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Ensure proper labeling of all containers.

2. Donning of Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • Wear chemical-resistant gloves. Check gloves for any signs of damage before use.

3. Handling the Compound:

  • Conduct all manipulations of this compound, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • Keep containers tightly closed when not in use.[1]

4. Post-Handling Procedures:

  • Thoroughly clean the work area after use.

  • Decontaminate all equipment used.

  • Remove gloves and wash hands thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Unused or excess this compound must be disposed of as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Container Disposal:

  • Empty containers should be handled as if they still contain the product.[4]

  • Rinse empty containers with a suitable solvent (e.g., acetone, ethanol) three times. The rinsate must be collected and disposed of as hazardous waste.

  • After triple rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

3. Regulatory Compliance:

  • All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.

  • Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Safety Shower & Eyewash prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_compound Handle Compound in Fume Hood prep_ppe->handle_compound handle_weigh Weigh and Transfer handle_compound->handle_weigh handle_close Keep Containers Closed handle_weigh->handle_close post_clean Clean Work Area handle_close->post_clean post_decontaminate Decontaminate Equipment post_clean->post_decontaminate post_wash Remove PPE & Wash Hands post_decontaminate->post_wash disp_segregate Segregate Hazardous Waste post_wash->disp_segregate disp_container Triple Rinse Empty Containers disp_segregate->disp_container disp_comply Follow EHS Guidelines disp_container->disp_comply

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.